molecular formula C11H8N2S B1306217 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile CAS No. 830330-33-1

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Cat. No.: B1306217
CAS No.: 830330-33-1
M. Wt: 200.26 g/mol
InChI Key: KCPBBFJBDVUEIO-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPBBFJBDVUEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383716
Record name 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830330-33-1
Record name 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The five-membered heterocyclic compound, thiazole, represents a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, relative stability, and capacity for diverse functionalization make it a privileged scaffold in drug design.[2] Thiazole-containing molecules are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This technical guide focuses on a specific, highly functionalized derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile . This molecule is of particular interest to researchers and drug development professionals as it combines three key structural motifs:

  • The biologically active 2-phenylthiazole core .

  • A methyl group at the C4 position , which can influence steric interactions and metabolic stability.

  • A versatile nitrile group at the C5 position , which serves as a critical synthetic handle for further molecular elaboration and can act as a key pharmacophoric element.

This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

PART 1: Core Chemical and Physical Properties

This compound is a solid organic compound whose structure is built upon a planar thiazole ring, which imparts significant aromatic character.[1][5] The phenyl group at position 2 is typically oriented at a dihedral angle relative to the thiazole ring to minimize steric hindrance, while the carbonitrile group at position 5 is linear.[5]

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 830330-33-1[5]
Molecular Formula C₁₁H₈N₂S[5]
Molecular Weight 200.26 g/mol [5]
Appearance White to off-white solid (inferred)[6]

PART 2: Spectroscopic Profile

While a dedicated experimental spectrum for this specific compound is not publicly available, a reliable spectroscopic profile can be extrapolated from analysis of its functional groups and data from structurally analogous compounds.[5][7][8]

SpectroscopyFunctional GroupExpected Chemical Shift / AbsorptionRationale & Causality
¹H NMR -CH₃ (Methyl)δ ≈ 2.5-2.8 ppm (singlet)The methyl group is attached to an aromatic ring, resulting in a downfield shift. As there are no adjacent protons, it appears as a sharp singlet.
-C₆H₅ (Phenyl)δ ≈ 7.4-8.1 ppm (multiplet)Protons on the phenyl ring attached to the electron-withdrawing thiazole system will resonate in the aromatic region, with complex splitting patterns.
¹³C NMR -CH₃ (Methyl)δ ≈ 15-20 ppmTypical range for a methyl carbon attached to an sp² hybridized carbon.
-C≡N (Nitrile)δ ≈ 115-120 ppmThe nitrile carbon is characteristically deshielded but appears in a distinct region from aromatic carbons.
Thiazole & Phenyl Carbonsδ ≈ 125-170 ppmA complex series of signals corresponding to the aromatic carbons of both the thiazole and phenyl rings.[8]
IR Spectroscopy -C≡N (Nitrile)2220-2240 cm⁻¹ (strong, sharp)This is a highly characteristic absorption for the nitrile stretching vibration.[5]
C=N / C=C (Aromatic)1500-1650 cm⁻¹ (multiple bands)Stretching vibrations from both the thiazole and phenyl rings appear in this region.
C-H (Aromatic)3000-3100 cm⁻¹ (medium)Stretching vibrations for C-H bonds on the phenyl ring.
Mass Spectrometry Molecular Ion (M⁺)m/z = 200Corresponds to the molecular weight of the compound.
Key Fragmentsm/z = 173, 121, 104Expected fragmentation patterns include the loss of HCN (M-27), cleavage of the phenyl group, and other characteristic breakdowns of the thiazole ring.

PART 3: Synthesis and Mechanistic Insights

The construction of the 2,4,5-trisubstituted thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis .[9] This classic condensation reaction provides a direct and efficient pathway by reacting a thioamide with an α-haloketone or a related α-halo carbonyl compound.[10]

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

This protocol outlines a robust method for synthesizing this compound. The causality behind this choice is its high convergence and reliability for creating highly substituted thiazoles from readily available starting materials.

Hantzsch_Synthesis cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis thiobenzamide Thiobenzamide reaction Condensation & Cyclization (e.g., in Ethanol, Reflux) thiobenzamide->reaction halonitrile 2-bromo-3-oxobutanenitrile halonitrile->reaction neutralization Neutralization/Workup (e.g., NaHCO₃ wash) reaction->neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction purification Column Chromatography or Recrystallization extraction->purification product Final Product: 4-Methyl-2-phenyl-1,3- thiazole-5-carbonitrile purification->product

Caption: Hantzsch synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition: To this solution, add 2-bromo-3-oxobutanenitrile (1 equivalent). The choice of this specific α-halo carbonyl is critical as it provides the C4-methyl and C5-carbonitrile substituents directly.

  • Reaction: Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial S-alkylation of the thioamide is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a mild aqueous base (e.g., sodium bicarbonate solution) to quench any acid byproduct.

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

PART 4: Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for generating diverse chemical libraries. The reactivity is primarily centered on the nitrile group, with secondary reactivity on the thiazole and phenyl rings.[5]

Reactivity_Map cluster_products Key Derivatives start This compound acid 5-Carboxylic Acid (Hydrolysis) start->acid  H₃O⁺ / Heat   amine 5-Aminomethyl (Reduction) start->amine  LiAlH₄ or H₂/Catalyst   sulfoxide Thiazole S-Oxide (Oxidation) start->sulfoxide  m-CPBA   nitrophenyl 2-(Nitrophenyl)-thiazole (Nitration) start->nitrophenyl  HNO₃ / H₂SO₄  

Caption: Key reaction pathways for this compound.

Key Transformations:
  • Nitrile Group Hydrolysis: The carbonitrile can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[6] This derivative is a valuable intermediate for forming amides, esters, and other acid derivatives, significantly expanding the accessible chemical space.

  • Nitrile Group Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl) group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5] This introduces a basic center, which is often crucial for biological activity and improving physicochemical properties like solubility.

  • Oxidation of Thiazole Sulfur: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5] This modification can modulate the electronic properties and metabolic profile of the molecule.

  • Electrophilic Aromatic Substitution: The phenyl ring at the C2 position can undergo standard electrophilic substitution reactions, such as nitration or halogenation. These reactions allow for the introduction of further substituents to probe structure-activity relationships (SAR).

PART 5: Applications in Research and Drug Development

The 4-methyl-2-phenylthiazole core is a well-established pharmacophore in modern drug discovery. Its derivatives have been extensively investigated for a variety of therapeutic applications.

  • Anticancer Activity: The thiazole ring is a key component of several successful anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[2] Studies have specifically utilized the related 4-methyl-2-phenylthiazole-5-carbohydrazide as a starting point (synthon) to develop new derivatives that were tested against hepatocellular carcinoma (HepG-2) cell lines, with some showing promising cytotoxic activity.[2] The planarity of the ring system allows for effective π-π stacking interactions with biological targets like enzymes and DNA.[5]

  • Antimicrobial and Antifungal Agents: Thiazole derivatives have a long history as antimicrobial agents.[11] The combination of the thiazole and phenyl rings can be tuned to target specific microbial enzymes or disrupt cell wall synthesis.

  • Central Nervous System (CNS) Activity: Various substituted thiazoles have been explored for their anticonvulsant properties, suggesting potential applications in neurological disorders.[2]

  • Role as a Chemical Scaffold: Beyond its intrinsic biological activity, this compound serves as an excellent starting scaffold. The nitrile group's ability to be converted into acids, amides, and amines provides the chemical versatility needed for lead optimization campaigns in drug discovery.

Conclusion

This compound is more than just a single chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, predictable reactivity, and foundation upon a biologically validated core make it a highly valuable tool for researchers. By understanding and leveraging its fundamental chemical properties, scientists can efficiently generate novel and diverse molecular libraries, accelerating the discovery of next-generation therapeutics and advanced materials.

References

  • Butnariu, D., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Shafi, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Gao, C., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules. Available at: [Link]

  • ResearchGate (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • ChemSynthesis (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • SpectraBase (n.d.). 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole. SpectraBase. Available at: [Link]

  • Journal of Medicinal Chemistry (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available at: [Link]

  • National Institutes of Health (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC. Available at: [Link]

  • ACG Publications (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

  • Wisdom Library (2025). Thiazole derivatives: Significance and symbolism. Wisdom Library. Available at: [Link]

  • ResearchGate (2021). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • ResearchGate (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Available at: [Link]

  • SciELO South Africa (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

  • National Institutes of Health (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]

  • National Institutes of Health (2022). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PMC. Available at: [Link]

  • YouTube (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • CUTM Courseware (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the molecule's structural features, details a robust synthetic pathway, and explores its potential as a scaffold for drug discovery. By integrating theoretical data with established experimental protocols for analogous compounds, this document serves as a vital resource for researchers engaged in the development of novel therapeutics.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif frequently incorporated into the architecture of a wide array of biologically active compounds.[1] Its presence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The unique electronic and steric attributes of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, this compound, embodies the therapeutic potential inherent in this class of compounds.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound provide the basis for understanding its chemical behavior and potential biological interactions.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
CAS Number 830330-33-1
SMILES CC1=C(C#N)SC(=N1)C2=CC=CC=C2

Table 1: Key Physicochemical Properties of this compound.[3]

Structural Elucidation: A Theoretical Perspective

While explicit crystallographic data for this compound has not been published, its molecular geometry can be reliably inferred from the analysis of structurally analogous thiazole derivatives.[2]

The core 1,3-thiazole ring is expected to be largely planar. The phenyl group at position 2 and the methyl group at position 4 are substituents on this central ring. The carbonitrile group (-C≡N) is located at position 5. To minimize steric hindrance, the phenyl ring is likely oriented at a dihedral angle relative to the thiazole ring. The linear carbonitrile group extends from the thiazole plane.[2]

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2260 (sharp)
C=N (Thiazole ring)1500 - 1600
C=C (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Table 2: Predicted Infrared Absorption Frequencies.[2]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR:

    • A singlet corresponding to the methyl protons (CH ₃) is expected.[2]

    • Multiplet signals in the aromatic region will correspond to the protons of the phenyl group.[2]

  • ¹³C NMR:

    • The carbon of the nitrile group (-C ≡N) is predicted to resonate in the range of δ 110–120 ppm.[2]

    • Signals for the carbons of the thiazole and phenyl rings will also be present.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible and efficient approach involves the reaction of thiobenzamide with an appropriate α-halocarbonyl compound.

Hantzsch_Synthesis Thiobenzamide Thiobenzamide Intermediate Thioester Intermediate Thiobenzamide->Intermediate Nucleophilic Attack AlphaHalo 2-chloro-3-oxobutanenitrile AlphaHalo->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product This compound Cyclization->Product

Figure 2: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.[4][5]

Materials:

  • Thiobenzamide

  • 2-chloro-3-oxobutanenitrile (or 2-bromo-3-oxobutanenitrile)

  • Ethanol (or other suitable solvent)

  • Base (e.g., triethylamine or sodium bicarbonate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add 2-chloro-3-oxobutanenitrile (1 equivalent).

  • Base Addition: Slowly add a suitable base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture. The base neutralizes the hydrogen halide formed during the reaction.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (IR, ¹H NMR, and ¹³C NMR) and compared with the expected data.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of thiazole derivatives has been extensively studied, revealing a wide range of therapeutic applications.[6][7]

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity.[6][8] The thiazole scaffold is present in several clinically approved anticancer drugs. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The phenyl and nitrile substituents on the this compound core provide opportunities for further functionalization to enhance anticancer potency and selectivity.

Antimicrobial Properties

The thiazole ring is a key component of some antibiotics.[9] Derivatives of thiazole have shown efficacy against a variety of bacterial and fungal pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound represents a promising starting point for the design of novel antimicrobial compounds.

Biological_Potential ThiazoleCore This compound Anticancer Anticancer Agents ThiazoleCore->Anticancer Scaffold for Kinase Inhibitors Antimicrobial Antimicrobial Agents ThiazoleCore->Antimicrobial Development of Novel Antibiotics AntiInflammatory Anti-inflammatory Drugs ThiazoleCore->AntiInflammatory Modulation of Inflammatory Pathways Other Other Therapeutic Areas ThiazoleCore->Other CNS Disorders, Antiviral Agents

Figure 3: Potential Therapeutic Applications of the Thiazole Core.

Future Directions and Conclusion

This compound is a molecule with considerable potential for further investigation in the field of drug discovery and development. While this guide has provided a comprehensive overview of its structure and synthesis based on current knowledge, further experimental work is necessary to fully elucidate its properties.

Future research should focus on:

  • Definitive Structural Analysis: Obtaining single-crystal X-ray diffraction data to confirm the precise three-dimensional structure.

  • Comprehensive Spectroscopic Characterization: Publishing detailed and assigned NMR, IR, and mass spectrometry data.

  • Biological Screening: Conducting in-vitro and in-vivo studies to evaluate its efficacy against a range of biological targets, including cancer cell lines and microbial strains.

  • Analogue Synthesis: Systematically modifying the phenyl, methyl, and nitrile groups to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

References

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(9), 1741. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 925-948. [Link]

  • Chemical Synthesis Database. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved January 23, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Journal of Reports in Pharmaceutical Sciences, 10(1), 104. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. [Link]

  • NIST. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Journal of the Indian Chemical Society. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. [Link]

  • ResearchGate. (2014). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • National Institutes of Health. (2010). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • FARMACIA. (2016). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. [Link]

  • SpectraBase. (n.d.). 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its precise chemical identity, detailed synthetic methodologies, and thorough characterization techniques. Furthermore, this guide explores the compound's promising biological activities, particularly its emerging role as a potential anticancer agent through kinase inhibition. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the study and application of this versatile thiazole derivative.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The subject of this guide, this compound, embodies the therapeutic potential of this chemical class.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular FormulaC₁₁H₈N₂S
Molecular Weight200.26 g/mol
AppearanceSolid (predicted)
CAS Number830330-33-1

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, culminating in the dehydration of the corresponding carboxamide. The foundational Hantzsch thiazole synthesis provides a reliable method for constructing the core thiazole ring system.[5]

Synthesis of the Precursor: 5-Methyl-2-phenylthiazole-4-carboxamide

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This step employs the classic Hantzsch thiazole synthesis.

  • Reaction: Thiobenzamide is reacted with ethyl 2-chloroacetoacetate.

  • Rationale: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

Step 2: Amidation of the Ester

  • Reaction: The resulting ethyl ester is then converted to the amide by reaction with ammonia.

  • Rationale: This is a standard nucleophilic acyl substitution reaction where ammonia displaces the ethoxy group of the ester to form the more stable amide.

Final Step: Dehydration of 5-Methyl-2-phenylthiazole-4-carboxamide to this compound

The final step involves the dehydration of the carboxamide to the nitrile.

Experimental Protocol:

  • To a solution of 5-methyl-2-phenylthiazole-4-carboxamide (2.2 mmol) in 10 ml of dimethylformamide (DMF), add oxalyl chloride (3.44 mmol) at 0–5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Add pyridine (6.88 mmol) and continue stirring for an additional 10 minutes.

  • Pour the reaction mixture onto ice water and extract the product with dichloromethane.

  • Concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization.[6]

Causality Behind Experimental Choices:

  • Oxalyl Chloride: This is a powerful and effective dehydrating agent for converting primary amides to nitriles.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of oxalyl chloride and minimize potential side reactions.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.68 ppm. The aromatic protons of the phenyl group will appear as a multiplet in the region of δ 7.46–8.12 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the thiazole and phenyl ring carbons, as well as the methyl and nitrile carbons. The nitrile carbon is expected to have a chemical shift in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band around 2235 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[6] Other significant peaks will correspond to the C=N and C=C stretching vibrations of the thiazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 200, corresponding to the molecular weight of this compound.

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR (CDCl₃)δ 2.68 (s, 3H, CH₃), 7.46-8.12 (m, 5H, Ar-H)[6]
¹³C NMRSignals for aromatic carbons, methyl carbon, and nitrile carbon
IR (KBr)~2235 cm⁻¹ (C≡N stretch)[6]
MS (EI)m/z 201 [M+1]⁺[6]

Biological Activity and Therapeutic Potential in Drug Development

Thiazole derivatives are increasingly recognized for their potential as anticancer agents.[2] The this compound scaffold is a promising starting point for the development of targeted cancer therapies.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many thiazole-containing compounds exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7][8] Several thiazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[8][9] The thiazole scaffold can effectively occupy the ATP-binding site of the kinase, preventing its activation and downstream signaling.

Diagram 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Thiazole 4-Methyl-2-phenyl- 1,3-thiazole-5-carbonitrile Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Inhibition of VEGFR-2 by the thiazole derivative blocks downstream signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives can be fine-tuned by modifying the substituents on the thiazole ring and the phenyl group. For instance, the introduction of specific functional groups on the phenyl ring can enhance the binding affinity to the target kinase. The nitrile group at the 5-position of the thiazole ring can also play a crucial role in interacting with the active site of the enzyme. Further research into the SAR of this compound and its analogs is warranted to optimize its therapeutic potential.

Future Perspectives and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis and potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action against a broader panel of kinases and in various cancer cell lines. In vivo studies will also be crucial to assess its pharmacokinetic properties, efficacy, and safety profile. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising thiazole derivative.

References

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Sharma, N., & Singh, P. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-10.
  • Yurttaş, L., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11375-11386.
  • Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4243.
  • El-Sayed, M. A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(4), 4053-4071.
  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643.
  • Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3183.
  • Ökten, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of Molecular Structure, 1110, 138-145.
  • Alizadeh, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(4), 325-333.
  • ChemSynthesis. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2023).
  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 594-605.
  • El-Damasy, A. K., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 738.
  • Reddy, P. V. G., et al. (2014). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
  • Abdel-Wahab, B. F., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1332.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • El-Gohary, N. S., & Shaaban, M. R. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643.
  • El-Sayed, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
  • Bouyahya, A., et al. (2018). Synthesis and Characterization of 4-Methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole. Journal of Chemical and Pharmaceutical Research, 10(12), 1-5.
  • Reddy, V. G., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1332.

Sources

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile from Thioamides: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The primary focus is on the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring from thioamides and α-halo carbonyl compounds.[1][2] This document delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses critical parameters for process optimization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical application to enable the efficient and reliable production of this valuable chemical intermediate.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This structural motif is a cornerstone in pharmaceutical sciences, appearing in a multitude of natural products and synthetic drugs.[4] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[3][4][5] Notable FDA-approved drugs such as the antiretroviral Ritonavir and the chemotherapy agent Dasatinib feature the thiazole core, underscoring its significance in modern medicine.[3][5]

The target molecule, this compound, is a highly functionalized derivative that serves as a crucial building block for the synthesis of more complex molecular architectures.[6] The presence of the nitrile group, in particular, offers a versatile chemical handle for further elaboration, making this compound a valuable starting point for the development of novel therapeutic agents.[6][7]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most classical and dependable method for constructing the 2,4,5-trisubstituted thiazole core from a thioamide is the Hantzsch thiazole synthesis.[2][4] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound, typically an α-haloketone.[1][8]

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the two essential starting materials required for a Hantzsch synthesis. The 2-phenyl substituent originates from thiobenzamide, while the 4-methyl and 5-carbonitrile moieties are derived from an appropriately substituted α-halo-β-ketonitrile.

G target This compound synthons Thiobenzamide + 2-Chloro-3-oxobutanenitrile target->synthons Hantzsch Disconnection

Caption: Retrosynthetic analysis of the target thiazole.

Mechanistic Deep Dive

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[2]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the large, polarizable ("soft") sulfur atom preferentially attacks the "soft" electrophilic carbon bearing the halogen, displacing it in a classic SN2 reaction.[9] This forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon. This step forms the five-membered ring, creating a tetrahedral intermediate.

  • Dehydration/Aromatization: The reaction culminates in the elimination of a water molecule from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.[8]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism start Thiobenzamide + α-Haloketonitrile step1 Intermediate A (S-Alkylated Adduct) start->step1 1. Nucleophilic Attack (SN2) step2 Intermediate B (Cyclic Hemiaminal) step1->step2 2. Intramolecular Cyclization product Target Thiazole + H₂O step2->product 3. Dehydration G cluster_workflow Experimental Workflow A 1. Combine Thiobenzamide & 2-Chloro-3-oxobutanenitrile in Ethanol B 2. Heat to Reflux (2-4h) Monitor by TLC A->B C 3. Cool to Room Temp B->C D 4. Quench with NaHCO₃(aq) C->D E 5. Precipitate in Ice Bath D->E F 6. Isolate by Filtration E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (NMR, MS, IR) G->H

Sources

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and insights into the broader significance of this heterocyclic scaffold. We will delve into the mechanistic underpinnings of the Hantzsch reaction, provide detailed procedures for the synthesis of the requisite precursors, and outline a complete, self-validating protocol for the target molecule. Furthermore, the guide will touch upon the pharmacological relevance of thiazole derivatives, underscoring the importance of this synthetic route in medicinal chemistry.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents.[2] Thiazole-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] Notably, the thiazole nucleus is a key structural component in several FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, highlighting its clinical significance.[3]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4] This classical condensation reaction typically involves the reaction of an α-haloketone with a thioamide, offering a straightforward route to a diverse range of substituted thiazoles.[4] This guide will focus on the application of this venerable reaction to the synthesis of a specific, highly functionalized derivative: this compound.

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch synthesis is a robust and generally high-yielding reaction.[5] The overall transformation involves the condensation of an α-halocarbonyl compound with a thioamide to form the thiazole ring. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack and culminates in a dehydration step to yield the aromatic thiazole.

The key steps of the Hantzsch thiazole synthesis are as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The final step is the elimination of a molecule of water to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism

Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism

Synthesis of Precursors

A successful Hantzsch synthesis relies on the availability of high-quality starting materials. This section details the preparation of the two key precursors for the synthesis of this compound: Thiobenzamide and 2-Chloro-3-oxobutanenitrile .

Preparation of Thiobenzamide from Benzonitrile

Thiobenzamides can be prepared from their corresponding nitriles through various methods. A common and effective approach involves the reaction of the nitrile with a sulfur source.

Protocol 1: Synthesis of Thiobenzamide

Parameter Value
Reactants Benzonitrile, Sodium Hydrosulfide, Diethylamine, Acetic Acid
Solvent Water
Temperature 85 °C
Reaction Time 1-2 hours
Work-up Filtration and drying

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add water (90 mL), diethylamine (3 mL), benzonitrile (0.1 mol), and sodium hydrosulfide (0.12 mol).[6]

  • Slowly heat the mixture to approximately 85 °C with continuous stirring.[6]

  • Once the temperature is stable, slowly add glacial acetic acid (20 mL) dropwise over 30 minutes.[6]

  • Maintain the reaction at 85 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain thiobenzamide.

Preparation of 2-Chloro-3-oxobutanenitrile

The α-halo-β-ketonitrile, 2-chloro-3-oxobutanenitrile, is a key reagent that provides the C4-methyl and C5-carbonitrile functionalities of the target thiazole. Its synthesis can be approached from 3-oxobutanenitrile (acetoacetonitrile).

Protocol 2: Synthesis of 2-Chloro-3-oxobutanenitrile

Parameter Value
Reactants 3-Oxobutanenitrile, Sulfuryl Chloride
Solvent Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 2-3 hours
Work-up Aqueous wash and solvent evaporation

Step-by-Step Methodology:

  • Preparation of 3-Oxobutanenitrile: Dissolve 3-oxobutanenitrile sodium salt (0.1 mol) in water (150 mL) in a separatory funnel. Add dichloromethane (100 mL). While stirring vigorously, carefully adjust the pH of the aqueous layer to approximately 4 with concentrated HCl.[7] Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3-oxobutanenitrile as a colorless oil.[7]

  • Chlorination: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the freshly prepared 3-oxobutanenitrile in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (0.1 mol) in dichloromethane dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-3-oxobutanenitrile. This product is often used in the next step without further purification.

Synthesis of this compound

With the precursors in hand, the Hantzsch thiazole synthesis can be performed to yield the target molecule. The following is a representative protocol based on established Hantzsch reaction conditions.

Protocol 3: Hantzsch Synthesis of the Target Thiazole

Parameter Value
Reactants Thiobenzamide, 2-Chloro-3-oxobutanenitrile
Solvent Ethanol
Temperature Reflux
Reaction Time 3-5 hours
Work-up Cooling, filtration, and recrystallization

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (0.05 mol) in ethanol (100 mL).

  • To this solution, add 2-chloro-3-oxobutanenitrile (0.05 mol).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow

Figure 2: Overall Synthetic Workflow

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons of the phenyl group, a singlet for the methyl group.
¹³C NMR Resonances for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and the nitrile carbon (typically in the 110-120 ppm region).[8]
IR Spectroscopy Characteristic absorption for the C≡N stretch (around 2220-2260 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (200.26 g/mol ).[8]
Melting Point A sharp melting point, indicating the purity of the compound.

Biological Significance and Applications

While specific biological data for this compound is not extensively published, the broader class of substituted thiazoles is of significant interest in drug discovery. The presence of the phenyl and methyl groups, along with the electron-withdrawing carbonitrile, creates a unique electronic and steric profile that could lead to interactions with various biological targets.

Thiazole derivatives have been investigated for a range of pharmacological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[9]

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is present in numerous antimicrobial and antifungal agents.[5]

  • Enzyme Inhibition: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions in enzyme active sites.

The cyano group at the 5-position is particularly noteworthy, as it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity to target proteins.

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient pathway for the preparation of this compound from readily accessible starting materials. This technical guide has outlined a comprehensive approach, from the synthesis of the necessary precursors to a detailed protocol for the final condensation reaction. The resulting thiazole derivative, with its unique substitution pattern, represents a valuable scaffold for further exploration in medicinal chemistry and drug development. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the field, facilitating the synthesis and investigation of this and related heterocyclic compounds.

References

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  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to the Spectroscopic and Structural Characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This document synthesizes available data to present a comprehensive analysis of its structural features, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a probable synthetic route, and potential applications in drug discovery. The insights provided herein are grounded in established principles of spectroscopic interpretation and reaction mechanisms, offering a valuable resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is substituted with a methyl group at position 4, a phenyl group at position 2, and a carbonitrile group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 830330-33-1[1]
Molecular Formula C₁₁H₈N₂S[1]
Molecular Weight 200.26 g/mol [1]

The thiazole ring is expected to be nearly planar.[3] The phenyl group at position 2 is likely oriented at a dihedral angle relative to the thiazole ring to minimize steric hindrance, a common feature in similar structures where a dihedral angle of approximately 5.15° has been observed.[4] The linear carbonitrile group extends from the thiazole plane. While explicit crystallographic data for this compound is not publicly available, these structural inferences are drawn from analogous thiazole derivatives.[1][4]

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not readily found in the public domain, a detailed spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl and phenyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Methyl (CH₃) 2.5 - 2.8Singlet3HThe methyl group at C4 is adjacent to the electron-withdrawing nitrile group and the aromatic thiazole ring, leading to a downfield shift compared to a simple alkyl group.
Phenyl (C₆H₅) 7.4 - 7.6Multiplet3HProtons at the meta and para positions of the phenyl ring.
Phenyl (C₆H₅) 7.9 - 8.1Multiplet2HProtons at the ortho positions of the phenyl ring, deshielded due to proximity to the thiazole ring.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Methyl (CH₃) 15 - 20Typical range for a methyl group attached to an aromatic ring.
C5 (Thiazole) 105 - 110Shielded carbon of the thiazole ring, attached to the nitrile group.
Nitrile (CN) 115 - 120Characteristic chemical shift for a nitrile carbon.
Phenyl (C₆H₅) 128 - 132Aromatic carbons of the phenyl ring.
C4 (Thiazole) 145 - 150Deshielded carbon of the thiazole ring, attached to the methyl group.
C2 (Thiazole) 165 - 170The most deshielded carbon of the thiazole ring, attached to the nitrogen and the phenyl group.
Predicted Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityAssignment
C-H (Aromatic) 3050 - 3150MediumStretching vibrations of the phenyl and thiazole C-H bonds.
C-H (Aliphatic) 2900 - 3000WeakStretching vibrations of the methyl C-H bonds.
Nitrile (C≡N) 2220 - 2260Strong, SharpCharacteristic stretching vibration of the nitrile group.
C=N (Thiazole) 1540 - 1590MediumStretching vibration of the imine bond within the thiazole ring.
C=C (Aromatic) 1450 - 1600Medium to StrongStretching vibrations of the phenyl and thiazole rings.
C-S (Thiazole) 650 - 750Weak to MediumStretching vibration of the carbon-sulfur bond in the thiazole ring.
Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound (C₁₁H₈N₂S).

  • Major Fragmentation Pathways:

    • Loss of the methyl group (-CH₃) leading to a fragment at m/z = 185.

    • Loss of the nitrile group (-CN) resulting in a fragment at m/z = 174.

    • Fragmentation of the phenyl group, leading to characteristic aromatic fragments.

Proposed Synthesis

A common and effective method for the synthesis of 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thiobenzamide Thiobenzamide Condensation Condensation & Cyclization Thiobenzamide->Condensation Alpha_chloro 2-chloro-3-oxobutanenitrile Alpha_chloro->Condensation Product This compound Condensation->Product  Base (e.g., NaHCO₃)  Solvent (e.g., Ethanol)  Heat

Caption: Proposed Hantzsch synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: Thiobenzamide and 2-chloro-3-oxobutanenitrile are dissolved in a suitable solvent, such as ethanol.

  • Base Addition: A weak base, like sodium bicarbonate, is added to the mixture to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Potential Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] The specific combination of substituents in this compound suggests several potential areas of application:

  • Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[2] The presence of the phenyl and nitrile groups could contribute to interactions with biological targets involved in cancer pathways.

  • Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. This compound could be investigated for its efficacy against various bacterial and fungal strains.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases, which are important targets in drug discovery.

Potential_Applications cluster_applications Potential Therapeutic Areas Compound This compound Anticancer Anticancer Agents Compound->Anticancer  Cytotoxicity Assays Antimicrobial Antimicrobial Therapies Compound->Antimicrobial  MIC/MBC Testing Enzyme_Inhibition Enzyme Inhibitors Compound->Enzyme_Inhibition  Kinase/Protease Assays

Caption: Potential research and development pathways for the title compound.

Conclusion

References

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016). ResearchGate. Available at: [Link]

  • 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. Available at: [Link]

  • 1,3-Thiazole-4-carbonitrile. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2018). Acta Physica Polonica A. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. Available at: [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (2023). International Journal of Chemical Sciences. Available at: [Link]

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Introduction: The Structural Significance of a Substituted Thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who utilize NMR spectroscopy for structural elucidation and chemical verification.

This compound is a heterocyclic compound featuring a core thiazole ring, a functionality prevalent in numerous biologically active molecules, including the essential vitamin B1 (thiamine)[1]. The specific substitution pattern—a phenyl group at the 2-position, a methyl group at the 4-position, and a carbonitrile group at the 5-position—creates a unique electronic and steric environment. Each substituent modulates the electron density of the thiazole and phenyl rings, which in turn dictates the precise chemical shifts of the molecule's protons in an NMR experiment.

¹H NMR spectroscopy is an indispensable tool for verifying the successful synthesis of such a target molecule. It provides definitive information on the number of distinct proton environments, their relative abundance (integration), and the connectivity of adjacent protons (spin-spin coupling). This guide will first predict the ¹H NMR spectrum based on established principles of chemical shifts and coupling constants and then outline a robust protocol for its experimental acquisition.

Predicted ¹H NMR Spectrum: An Expert Analysis

The structure of this compound presents three distinct sets of proton environments. The absence of protons on the thiazole ring itself simplifies the spectrum, leaving the signals of the methyl and phenyl substituents as the primary focus.

Caption: Molecular structure showing distinct proton environments.

Chemical Shift (δ) Prediction and Rationale
  • Methyl Protons (H-Me): Protons on a methyl group attached to an aromatic thiazole ring are expected to resonate in the aliphatic region. Based on data for 4-methylthiazole, where the methyl signal appears around 2.2-2.5 ppm, a similar shift is anticipated here.[2][3] The electron-withdrawing nature of the adjacent nitrile group at C5 will likely induce a slight downfield shift.

    • Predicted Shift: ~2.5 - 2.7 ppm

  • Phenyl Group Protons (H-ortho, H-meta, H-para): The five protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm.[4] Their precise shifts are influenced by the electronic properties of the thiazole ring to which they are attached. The thiazole ring acts as an electron-withdrawing group, which deshields the phenyl protons.

    • Ortho-Protons (2H): These protons are closest to the point of attachment and will be the most deshielded due to the inductive and anisotropic effects of the thiazole heterocycle. They are expected to appear furthest downfield.

      • Predicted Shift: ~7.9 - 8.1 ppm

    • Meta- and Para-Protons (3H): These protons are further from the thiazole substituent and will experience less deshielding. Their signals are often complex and can overlap.[5] The para proton is typically the most shielded of the aromatic protons, while the meta protons are intermediate. It is common for these signals to merge into a complex multiplet.

      • Predicted Shift: ~7.4 - 7.6 ppm

Integration

The relative areas under each signal will directly correspond to the number of protons generating the signal.

  • Methyl Signal: Integral of 3H.

  • Aromatic Signals: The total integral for the aromatic region will be 5H. This will be split between the ortho protons (2H) and the combined meta/para protons (3H).

Multiplicity (Splitting Pattern)

The splitting of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.

  • Methyl Signal: There are no adjacent protons. Therefore, this signal will appear as a sharp singlet (s) .[6]

  • Aromatic Signals:

    • Ortho-Protons: Each ortho proton is coupled to the adjacent meta proton. This will result in a doublet (d) or, more likely, a complex multiplet due to coupling with both meta protons.

    • Meta- and Para-Protons: These protons will show complex coupling patterns. The meta protons are coupled to both ortho and para protons, and the para proton is coupled to the two meta protons. This typically results in an overlapping multiplet (m) that is difficult to resolve into simple first-order patterns.[7]

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Methyl (CH₃)~2.63HSinglet (s)
Phenyl (meta, para)~7.53HMultiplet (m)
Phenyl (ortho)~8.02HMultiplet (m)

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed to ensure spectral accuracy.

cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Prepared Sample acq2 Lock and Shim acq1->acq2 acq3 Set acquisition parameters (SW, AQ, NS) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Analyte Quantity: Weigh approximately 5-25 mg of this compound. This quantity is generally sufficient for obtaining a high signal-to-noise spectrum in a reasonable time frame for small molecules.[2]

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent.[8]

    • Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used to avoid large, interfering solvent signals in the ¹H spectrum.[9] The choice of solvent should be based on the analyte's solubility. CDCl₃ is a common first choice for many organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.[6]

    • Trustworthiness: Using an internal standard allows for accurate calibration of the chemical shift axis, making the data comparable across different instruments and experiments.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: The removal of any particulate matter is crucial. Suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

Instrument Parameters and Acquisition

The following parameters are typical for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming procedure is then performed to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 7 ppm. This ensures that all expected signals, from TMS at 0 ppm to any potentially highly deshielded aromatic protons, are captured.[3]

    • Acquisition Time (AQ): An acquisition time of 2-3 seconds is typically sufficient. This parameter influences the digital resolution of the spectrum.[10][11]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio. The signal increases with the number of scans, while the noise increases with the square root of the number of scans.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring that the signal integrations are quantitative.

  • Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain representation of the NMR signal.[12]

Data Processing
  • Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the recognizable NMR spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Calibration: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.0 ppm.

  • Integration: The relative areas of the distinct signals are integrated to determine the ratio of protons in each environment.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound, ensuring the structural integrity of this valuable heterocyclic compound.

References

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Abraham, R. J., & Griffiths, L. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • UC Davis NMR Facility. (2004). Acquisition Commands and Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • IMSERC. (n.d.). 1H ACQUISITION PERIOD. Retrieved from [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

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An In-Depth Technical Guide to the FT-IR Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known for a wide array of biological activities, making their precise structural characterization a critical step in research and quality control.[1] This document is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, field-proven experimental protocols, and in-depth spectral interpretation.

Foundational Principles: Molecular Structure and Its Vibrational Signature

The utility of FT-IR spectroscopy lies in its ability to probe the vibrational modes of molecules. When exposed to infrared radiation, specific bonds within a molecule absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern creates a unique spectral "fingerprint." For this compound (Molecular Formula: C₁₁H₈N₂S, Molecular Weight: 200.26 g/mol ), the key to its FT-IR analysis is to deconstruct the molecule into its constituent functional groups, each contributing distinct signals to the final spectrum.[1]

The primary functional groups are:

  • Phenyl Group: An aromatic ring that gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, with its own set of C=N, C-S, and ring deformation modes.

  • Nitrile Group (-C≡N): A functional group with a carbon-nitrogen triple bond, which produces a sharp and intense absorption band in a relatively clean region of the spectrum.[2]

  • Methyl Group (-CH₃): An aliphatic group with characteristic C-H stretching and bending frequencies.

cluster_Molecule This compound M Core Structure FG1 Phenyl Group (C₆H₅) M->FG1 at C2 FG2 Thiazole Ring (C₃HNS) M->FG2 Heterocyclic Core FG3 Nitrile Group (-C≡N) M->FG3 at C5 FG4 Methyl Group (-CH₃) M->FG4 at C4

Caption: Key functional groups of the target molecule.

Experimental Protocol: A Self-Validating System for Data Acquisition

The integrity of any spectral analysis hinges on a robust and meticulously executed experimental protocol. The following procedure outlines a self-validating workflow for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

cluster_Workflow FT-IR (ATR) Experimental Workflow start Start instrument_prep Step 1: Instrument Preparation - Purge with dry N₂ or air. - Perform performance qualification. start->instrument_prep background Step 2: Background Scan - Clean ATR crystal (e.g., with isopropanol). - Acquire background spectrum (no sample). instrument_prep->background sample_prep Step 3: Sample Application - Place small amount of solid sample on crystal. - Apply consistent pressure with anvil. background->sample_prep sample_scan Step 4: Sample Spectrum Acquisition - Collect the sample spectrum. - Use identical scan parameters as background. sample_prep->sample_scan processing Step 5: Data Processing - Automatic background subtraction. - ATR correction (if necessary). - Baseline correction. sample_scan->processing analysis Step 6: Analysis & Interpretation - Identify peak positions (cm⁻¹). - Correlate peaks to vibrational modes. processing->analysis end End analysis->end

Caption: Standard workflow for FT-IR data acquisition.

Step-by-Step Methodology
  • Instrument Preparation & Verification:

    • Causality: The instrument's optical path must be free of atmospheric water vapor and CO₂, which absorb strongly in the mid-IR range. Purging with dry nitrogen or air is essential for a clean spectrum.

    • Protocol: Ensure the FT-IR spectrometer is powered on and has been purging for at least 30 minutes. Run the instrument's performance qualification (PQ) tests using a certified standard (e.g., polystyrene film) to verify wavenumber accuracy and resolution.[3]

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the instrumental and environmental contributions (atmosphere, ATR crystal). This spectrum is subtracted from the sample spectrum to isolate the sample's absorbance profile.

    • Protocol:

      • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., reagent-grade isopropanol) and a lint-free wipe.

      • Acquire a background spectrum using the following parameters:

        • Scan Range: 4000–500 cm⁻¹[3]

        • Resolution: 4 cm⁻¹

        • Number of Scans: 32 (averaged to improve signal-to-noise ratio)

  • Sample Spectrum Acquisition:

    • Causality: Applying consistent pressure ensures good optical contact between the sample and the ATR crystal, which is critical for a high-quality, reproducible spectrum.

    • Protocol:

      • Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.

      • Lower the press anvil and apply consistent pressure until the force gauge indicates optimal contact (as recommended by the manufacturer).

      • Acquire the sample spectrum using the exact same scan parameters as the background.

  • Data Processing:

    • Causality: Raw data requires processing to be interpretable. The software automatically subtracts the stored background from the sample interferogram before performing the Fourier transform.

    • Protocol: The instrument software will generate the final absorbance spectrum. If available, apply an ATR correction algorithm to account for the depth of penetration's dependence on wavelength, which makes the spectrum more comparable to a traditional transmission spectrum. Perform a baseline correction if needed to remove any broad, underlying artifacts.

Spectral Analysis: Correlating Structure to Signal

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. Based on extensive literature data for analogous structures, the following table outlines the expected characteristic absorptions for this compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Rationale & Comments
3100–3020Medium to WeakAromatic C-H Stretch (Phenyl Group)Characteristic of sp² C-H bonds. Multiple weak bands may be observed in this region.[4][5]
2980–2870WeakAliphatic C-H Stretch (Methyl Group)Includes both asymmetric and symmetric stretching modes of the -CH₃ group.
2240–2220 Strong, Sharp Nitrile C≡N Stretch This is a highly diagnostic peak. Its sharpness is due to the simple stretching motion, and its intensity comes from the large change in dipole moment of the polar C≡N bond. Conjugation with the thiazole ring places it in the typical range for aromatic nitriles.[2][6]
~1600, ~1488Medium to WeakAromatic C=C Ring Stretch (Phenyl Group)These bands are fundamental to confirming the presence of an aromatic ring.[4][7]
1570–1540MediumC=N Stretch (Thiazole Ring)The carbon-nitrogen double bond within the heterocyclic ring gives rise to this absorption.[8]
1470–1430MediumC-H Asymmetric Bend (Methyl Group)Deformation vibration of the methyl group.
~1380MediumC-H Symmetric Bend (Methyl Group)Another key deformation band for the methyl substituent.
1300–1000Multiple, WeakFingerprint Region: C-C Stretches, In-plane C-H BendsThis complex region contains numerous overlapping bands from phenyl and thiazole ring deformations and C-C single bond stretches.
900–675Medium to StrongOut-of-Plane (OOP) C-H Bend (Phenyl Group)The exact position is highly diagnostic of the substitution pattern on the phenyl ring. For a monosubstituted ring, strong bands are expected near 750 cm⁻¹ and 690 cm⁻¹.[5]
750–650WeakC-S Stretch (Thiazole Ring)The carbon-sulfur bond stretch is typically weak and can be difficult to definitively assign in a complex molecule.[8]

Authoritative Grounding and Concluding Remarks

The FT-IR analysis of this compound provides a rapid and reliable method for structural confirmation. The most definitive signals for this molecule are the sharp, strong nitrile stretch between 2240-2220 cm⁻¹ and the combination of aromatic C=C and C-H vibrations from the phenyl group.[2][5] The presence of methyl C-H stretches and the characteristic absorptions of the thiazole ring further corroborate the structure.

This technique serves as an indispensable tool in a drug development setting for several reasons:

  • Identity Confirmation: Verifying that the correct molecule has been synthesized.

  • Purity Assessment: Detecting the presence of impurities or starting materials that would exhibit different absorption bands.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

While FT-IR is a powerful technique for identifying functional groups, unambiguous structural elucidation requires a multi-technique approach. For absolute confirmation, the data presented here should be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework and Mass Spectrometry (MS) for confirming the molecular weight and fragmentation pattern.[9]

References

  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]

  • Trade Science Inc. (2023). Vibrational analysis. International Journal of Chemical Sciences. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • Warson, A., & Aulanni’am, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • JoVE. (n.d.). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • Defense Technical Information Center. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenyl ester. Retrieved from [Link]

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Mass spectrometry of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in drug development, known for a wide array of biological activities.[1][2] Mass spectrometry serves as an indispensable tool for the unambiguous structural confirmation and elucidation of such novel compounds, offering high sensitivity, selectivity, and detailed structural information through controlled fragmentation analysis.[3] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this specific molecular class.

Foundational Principles: Selecting the Analytical Approach

The structural analysis of this compound (Molecular Formula: C₁₁H₈N₂S, Molecular Weight: 200.26 g/mol ) by mass spectrometry hinges on the selection of an appropriate ionization technique.[2] The choice of method dictates the nature and extent of fragmentation, which in turn determines the depth of structural information that can be obtained.

  • Electron Ionization (EI): As a "hard" ionization technique, EI employs a high-energy electron beam (typically 70 eV) to bombard gas-phase analyte molecules.[4][5] This energetic interaction ejects an electron from the molecule, forming a high-energy molecular ion (M•⁺) that is prone to extensive and reproducible fragmentation.[6][7] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure, making EI an exceptionally powerful tool for structural elucidation and library matching. The primary objective of EI is not just to determine the molecular weight, but to deconstruct the molecule to understand its constituent parts.[6]

  • Soft Ionization Techniques (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they impart less energy to the analyte.[3][5] They are highly effective for generating protonated molecules ([M+H]⁺) or other adducts, providing a clear indication of the molecular weight, especially for polar and thermally labile compounds.[3] However, they typically induce minimal fragmentation, which is less informative for detailed structural analysis unless coupled with tandem mass spectrometry (MS/MS).

For the purpose of this guide, which focuses on in-depth structural characterization, Electron Ionization (EI) is the chosen method due to its ability to generate rich, structurally significant fragmentation patterns.

Predicted Electron Ionization Fragmentation Pathways

Upon ionization by EI, the molecular ion of this compound (m/z 200) will undergo a series of predictable cleavage events dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The heterocyclic thiazole ring, the aromatic phenyl group, and the nitrile and methyl substituents all provide distinct fragmentation handles.

The primary fragmentation pathways are hypothesized to involve cleavages of the bonds adjacent to the stable aromatic and heterocyclic rings, as well as the loss of small, stable neutral molecules.

Key Predicted Fragmentation Data
m/z (Proposed) Proposed Ion Structure Neutral Loss Formula of Loss
200[C₁₁H₈N₂S]•⁺ (Molecular Ion)--
185[M - CH₃]⁺Methyl Radical•CH₃
173[M - HCN]•⁺Hydrogen CyanideHCN
121[C₇H₅S]⁺Benzonitrile, Methyl RadicalC₆H₅CN, •CH₃
103[C₆H₅CN]•⁺C₄H₃S Radical•C₄H₃S
77[C₆H₅]⁺C₅H₃N₂S Radical•C₅H₃N₂S
Pathway A: Loss of a Methyl Radical

A common initial fragmentation for alkyl-substituted aromatic systems is the loss of the alkyl radical to form a stable, resonance-delocalized cation. The loss of a methyl radical (•CH₃) from the molecular ion at m/z 200 is expected to produce a prominent fragment ion at m/z 185 .

Fragmentation_A M Molecular Ion (M•⁺) m/z = 200 F1 [M - CH₃]⁺ m/z = 185 M->F1 - •CH₃

Pathway A: Loss of the methyl radical.
Pathway B: Cleavage involving the Phenyl and Nitrile Groups

The phenyl and nitrile groups are key structural motifs that guide major fragmentation routes.

  • Formation of the Benzonitrile Cation: Cleavage of the bonds connecting the phenyl-thiazole and nitrile-thiazole moieties can lead to the formation of a stable benzonitrile radical cation at m/z 103 . This is a highly characteristic fragmentation for compounds containing a phenyl group attached to a nitrogen-containing ring.

  • Formation of the Phenyl Cation: Further fragmentation of the molecular ion or subsequent fragments can result in the formation of the phenyl cation at m/z 77 , a ubiquitous fragment in the mass spectra of phenyl-containing compounds.

Fragmentation_B M Molecular Ion (M•⁺) m/z = 200 F2 Benzonitrile Cation [C₆H₅CN]•⁺ m/z = 103 M->F2 - •C₄H₃S F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 M->F3 - •C₅H₃N₂S

Pathway B: Phenyl and benzonitrile fragment formation.
Pathway C: Thiazole Ring Fragmentation

The thiazole ring itself can undergo cleavage. A characteristic fragmentation of nitrile-containing compounds is the loss of a neutral hydrogen cyanide (HCN) molecule. This would lead to a fragment ion at m/z 173 . Subsequent fragmentation could involve the loss of the phenyl group.

Fragmentation_C M Molecular Ion (M•⁺) m/z = 200 F4 [M - HCN]•⁺ m/z = 173 M->F4 - HCN

Sources

Biological activity of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Thiazole Derivatives

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to engage with a wide array of biological targets through various non-covalent interactions. This versatility has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] Several FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, feature this privileged structure, underscoring its therapeutic significance.[7][8][9][10] This technical guide provides an in-depth exploration of the key biological activities of thiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the state-of-the-art experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Chapter 1: The Thiazole Scaffold: A Privileged Structure in Drug Design

The thiazole nucleus is a fundamental building block in the design of bioactive molecules.[1][2] Found in natural products like vitamin B1 (thiamine) and in a multitude of synthetic compounds, its aromatic nature and capacity for hydrogen bonding make it an excellent pharmacophore.[5][11] The sulfur atom can participate in van der Waals interactions, while the nitrogen atom can act as a hydrogen bond acceptor, allowing for precise and strong interactions with biological receptors and enzyme active sites.[12] This inherent versatility has established thiazole derivatives as a highly successful class of compounds in therapeutic applications, with activities spanning from oncology to infectious diseases.[6][7]

Chapter 2: Anticancer Activity of Thiazole Derivatives

The development of novel anticancer agents is a critical area of research, and thiazole derivatives have emerged as a particularly promising class of compounds.[12] Their ability to target multiple hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis, makes them valuable candidates for oncology drug development.

Mechanisms of Action in Oncology

Thiazole-based compounds exert their anticancer effects through diverse and specific mechanisms:

  • Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[13]

  • Induction of Apoptosis and Cell Cycle Arrest: A critical mechanism for cancer therapy is the targeted induction of programmed cell death (apoptosis) in malignant cells. Certain thiazole derivatives have been shown to trigger apoptosis by activating specific cellular pathways.[13] Furthermore, they can induce cell cycle arrest, often at the G1/S phase, which prevents cancer cells from replicating their DNA and proliferating.[13] For instance, some derivatives have been observed to cause an accumulation of cancer cells in the pre-G1 phase, a hallmark of apoptosis.[13]

Data Presentation: Cytotoxic Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against common human cancer cell lines, demonstrating their potent antiproliferative effects.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 4c MCF-7 (Breast)VEGFR-2 Inhibition, Apoptosis Induction2.57 ± 0.16[13]
Compound 4c HepG2 (Liver)VEGFR-2 Inhibition, Apoptosis Induction7.26 ± 0.44[13]
Bis-thiazole 201 Prostate CancerNot SpecifiedRemarkable Activity[12]
Bis-thiazole 201 Liver CancerNot SpecifiedRemarkable Activity[12]
Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the signaling cascade initiated by VEGF and its subsequent inhibition by a thiazole-based inhibitor, preventing downstream effects like cell proliferation and angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Blocks PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

    • Scientist's Note: The incubation time is critical and should be optimized based on the cell line's doubling time to ensure a measurable effect on proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 3: Antimicrobial Properties of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[14][15] Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[6]

Mechanisms of Antimicrobial Action

A key advantage of certain thiazole derivatives is their unique mechanism of action, which can circumvent existing resistance pathways.

  • Membrane Disruption: Many antimicrobial thiazoles possess an amphiphilic character, with distinct hydrophobic and hydrophilic regions. This property allows them to easily embed within the lipid bilayer of microbial cell membranes.[14] This insertion disrupts membrane integrity, leading to the leakage of essential cytoplasmic contents, disturbance of cellular physiology, and ultimately, cell death or apoptosis.[14] This physical mode of action is effective against both Gram-positive and Gram-negative bacteria.[14]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is highly dependent on their chemical structure. SAR studies have revealed that:

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the para position of a phenyl ring substituent, often results in a significant increase in both antibacterial and antifungal activity.[16]

  • Hybrid Molecules: "Clubbing" or linking the thiazole ring with other heterocyclic moieties (e.g., pyrazoline, thiadiazole) can enhance antimicrobial efficacy, creating hybrid compounds with potentially synergistic effects.[16][17]

Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

The following diagram outlines a standard workflow for determining the antimicrobial efficacy of a new compound.

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate diluted compound in 96-well plate with microbial suspension A->C B Perform serial dilutions of Thiazole derivative in broth medium B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use indicator dye D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.[18][19][20]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in a sterile saline solution, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well containing the compound, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validation: The positive control well must show distinct turbidity, and the negative control well must remain clear for the assay to be considered valid.

Chapter 4: Anti-inflammatory Potential of Thiazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases.[21] Thiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as attractive candidates for treating inflammatory conditions.[22]

Mechanisms of Anti-inflammatory Action

Thiazole derivatives can modulate inflammatory pathways by targeting key enzymes and mediators.

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that produce pro-inflammatory mediators. This includes inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO), a key inflammatory signaling molecule.[22] Additionally, some derivatives can block cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes in the arachidonic acid pathway responsible for producing prostaglandins and leukotrienes, respectively.[23] By inhibiting these enzymes, thiazoles can effectively reduce the inflammatory response.[22]

Mechanism Diagram: Arachidonic Acid Pathway Inhibition

This diagram shows how thiazole derivatives can intervene in the inflammatory cascade by blocking COX and LOX enzymes.

Inflammation_Pathway Membrane Cell Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs Thiazole Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

Caption: Thiazole derivatives can inhibit COX and LOX enzymes to reduce inflammation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thiazole derivative for 1 hour.

  • Inflammatory Stimulation: Induce NO production by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Causality: NO is unstable and quickly oxidizes to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition caused by the thiazole derivative compared to the LPS-only control.

Chapter 5: Synthesis and Future Perspectives

The vast chemical space of thiazole derivatives is accessible through robust and versatile synthetic methodologies, most notably the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.[1][7][11] These methods allow for the systematic modification of the thiazole core, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The future of thiazole-based drug discovery is bright. The integration of computational chemistry and molecular modeling with traditional synthesis will accelerate the design of next-generation derivatives with enhanced potency and selectivity. The development of hybrid molecules that combine the thiazole scaffold with other pharmacophores is a particularly promising strategy for overcoming drug resistance and achieving multi-targeted therapeutic effects.[14][16][17] As our understanding of disease biology deepens, the rational design of novel thiazole derivatives will continue to yield innovative and impactful medicines.

References

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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.).
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Leveraging the 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile Scaffold: A Strategic Approach to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly promising starting point for drug discovery: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile . We will dissect the strategic value of this molecule, detailing its synthetic versatility and outlining a comprehensive, field-proven workflow for its development into potent therapeutic agents, with a primary focus on oncology. This document serves as a technical roadmap for researchers, providing not just protocols, but the scientific rationale behind each strategic decision in the discovery pipeline.

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen, is a bioisostere of various natural and synthetic compounds, enabling it to interact with a diverse range of biological targets.[3][4] Its aromatic nature and capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions make it an ideal foundation for designing novel drugs.[5] Thiazole derivatives are found in drugs spanning multiple therapeutic areas, including antineoplastics (Dasatinib), antivirals (Ritonavir), and anti-inflammatory agents (Meloxicam).[2] This history of clinical success underscores the potential of new thiazole-based entities and reduces the inherent risk associated with exploring novel chemical matter.

The specific substitution pattern of this compound offers three key points for modulation: the phenyl group at the 2-position, the methyl group at the 4-position, and the synthetically versatile carbonitrile at the 5-position. It is this nitrile group that serves as the primary gateway for library development and lead optimization.

Synthesis and Strategic Derivatization of the Core Scaffold

The true potential of this compound in a drug discovery program lies in the synthetic accessibility and reactivity of its carbonitrile (-CN) group. This group is a versatile precursor to other key functional groups, most notably carboxylic acids and their derivatives, which are common in bioactive molecules.

Proposed Synthesis of the Core Scaffold

While various methods exist for thiazole synthesis, a common and efficient route to the title compound involves a Hantzsch-type condensation reaction. One plausible method involves the reaction of benzothioamide with 2-chloro-3-oxobutanenitrile.

The Carbonitrile Handle: A Gateway to Bioactivity

The carbonitrile group is not merely a structural feature; it is a strategic chemical handle. Its conversion to a carbohydrazide moiety unlocks a synthetic route towards derivatives that have demonstrated significant biological activity.[1][6] This transformation is a critical first step in exploring the therapeutic potential of the scaffold.

Experimental Protocol: Conversion of Carbonitrile to Carboxylic Acid

  • Hydrolysis Setup: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, slowly add a 2N aqueous solution of sodium hydroxide.[7]

  • Reaction: Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.[7]

  • Acidification: Adjust the pH of the remaining aqueous solution to 5-6 using a 1N hydrochloric acid solution. This will precipitate the carboxylic acid product.[7]

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[7]

The resulting carboxylic acid can then be readily converted to the corresponding carbohydrazide, which serves as a crucial synthon for building a diverse chemical library.[6]

G cluster_0 Synthetic Workflow start This compound (Starting Scaffold) acid 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid (Key Intermediate) start->acid Acid or Base Hydrolosis hydrazide 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (Bioactive Synthon) acid->hydrazide Hydrazine Hydrate, Ethanol, Reflux library Diverse Library of Bioactive Derivatives (e.g., Thiadiazoles) hydrazide->library Reaction with Hydrazonoyl Chlorides etc.

Caption: Strategic derivatization workflow from the nitrile scaffold.

Primary Application Focus: Anticancer Drug Discovery

The most compelling therapeutic rationale for developing derivatives of this compound is in oncology. This is strongly supported by published data on closely related analogs.

Bioactivity of Published Analogs

Research has shown that converting the core scaffold into thiazole-thiadiazole hybrids yields compounds with potent cytotoxic activity against human cancer cell lines.[1][6][8] Specifically, derivatives synthesized from the 4-methyl-2-phenylthiazole-5-carbohydrazide synthon have shown significant efficacy against the hepatocellular carcinoma cell line, HepG2.[6][8]

Compound ClassTarget Cell LineReported IC₅₀ (µM)Reference
Thiazole-Thiadiazole Hybrid (12d)HepG2 (Liver Cancer)0.82[8]
Thiazole-Thiadiazole Hybrid (12c)HepG2 (Liver Cancer)0.91[8]
Thiazole-Thiadiazole Hybrid (6g)HepG2 (Liver Cancer)1.06[8]
Thiazole-Thiadiazole Hybrid (9)HepG2 (Liver Cancer)1.61 (as µg/mL)[1][6]
Thiazole-Thiadiazole Hybrid (10)HepG2 (Liver Cancer)1.98 (as µg/mL)[1][6]
Reference Drug (Doxorubicin) HepG2 (Liver Cancer) 0.72 [8]

Note: The data clearly indicates that derivatives are active in the low micromolar range, approaching the potency of the standard-of-care chemotherapeutic agent, Doxorubicin.

Proposed Mechanism of Action: Induction of Apoptosis

Thiadiazine-based compounds, structurally related to the target derivatives, are known to function by interfering with DNA, stimulating cell cycle arrest, and ultimately inducing apoptosis in cancer cells.[9] A plausible mechanism for our thiazole derivatives involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. An imbalance in these proteins can prevent apoptosis and promote tumorigenesis.[9] A lead compound could act by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to caspase activation and programmed cell death.

G cluster_1 Proposed Apoptotic Pathway drug Thiazole Derivative (Lead Compound) bcl2 Bcl-2 (Anti-apoptotic) Inhibited drug->bcl2 bax Bax (Pro-apoptotic) Activated drug->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Hypothetical mechanism of action via apoptosis induction.

Experimental Workflow for Lead Validation

A systematic, multi-step process is required to validate the anticancer potential of newly synthesized derivatives. This workflow ensures that decisions to advance a compound are based on robust, reproducible data.

G cluster_workflow Anticancer Lead Validation Workflow synthesis 1. Library Synthesis (From Hydrazide Synthon) screening 2. In Vitro Cytotoxicity Screening (MTT Assay: HepG2, MCF-7, etc.) synthesis->screening hit_id 3. Hit Identification (IC50 < 10 µM) screening->hit_id moa 4. Mechanism of Action Studies - Western Blot (Apoptosis Markers) - Flow Cytometry (Cell Cycle) hit_id->moa sar 5. SAR & Lead Optimization (Iterative Chemical Modification) moa->sar sar->synthesis Iterate invivo 6. In Vivo Efficacy Studies (Xenograft Models) sar->invivo Advance Lead

Caption: A comprehensive workflow for anticancer lead validation.

Experimental Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system for assessing the inhibitory concentration (IC₅₀) of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Secondary Potential Applications

While oncology presents the most immediate opportunity, the thiazole scaffold is notoriously pleiotropic. The synthesized library should also be considered for screening in other therapeutic areas where thiazoles have shown promise.

  • Antimicrobial Activity: Thiazole and thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[10] A primary screen against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) would be a cost-effective way to explore this potential.

  • Anti-inflammatory Activity: Many thiazole-containing compounds exhibit anti-inflammatory properties.[6] Derivatives could be tested in assays for inhibition of inflammatory mediators like nitric oxide synthase (iNOS) or cyclooxygenase (COX) enzymes.

Conclusion and Future Directions

This compound is not just another chemical compound; it is a strategic starting point for a robust drug discovery program. Its true value is unlocked through the derivatization of its carbonitrile group, providing access to analogs with proven, potent anticancer activity. The path forward involves a systematic approach: synthesizing a focused library of derivatives, validating their activity through a rigorous in vitro screening cascade, elucidating their mechanism of action, and using this data to drive iterative structure-activity relationship (SAR) studies. By following the workflows outlined in this guide, research teams can efficiently translate the latent potential of this scaffold into novel and impactful therapeutic candidates.

References

  • Gomulak, P., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Di Giorgio, A., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • El-Sayed, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • Gomha, S. M., et al. (2015). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PubMed Central. Available at: [Link]

  • Shravani, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Güneş, B., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. Available at: [Link]

  • Fadda, A. A., et al. (2020). Green synthesis of some new thiopyrano[2,3- d ][1][10]thiazoles using lemon juice and their antibacterial activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A REVIEW ON DESIGN AND EVALUATION OF NSAID PRODRUG WITH MINIMIZED GASTRIC IRRITATION. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PubMed Central. Available at: [Link]

  • Al Bratty, M., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutic agents. The 2,4,5-trisubstituted thiazole framework, in particular, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a key intermediate for the development of various biologically active molecules. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for the construction of the thiazole ring.[2] This protocol has been optimized for clarity, safety, and reproducibility, providing detailed explanations for each step to ensure successful execution in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of thiobenzamide and 2-chloro-3-oxobutanenitrile. The reaction proceeds via the Hantzsch thiazole synthesis mechanism.

G cluster_0 Reaction Scheme Thiobenzamide Thiobenzamide Plus + Thiobenzamide->Plus AlphaChloro 2-Chloro-3-oxobutanenitrile Arrow -> AlphaChloro->Arrow Product This compound Plus->AlphaChloro Arrow->Product

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )PuritySupplier
Thiobenzamide2227-79-4C₇H₇NS137.21≥98%Sigma-Aldrich
2-Chloro-3-oxobutanenitrileNot availableC₄H₄ClNO117.54≥97%Commercially available
Ethanol (Absolute)64-17-5C₂H₆O46.07≥99.5%Fisher Scientific
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS ReagentVWR
Dichloromethane75-09-2CH₂Cl₂84.93ACS ReagentMerck
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS ReagentSigma-Aldrich
Hexane110-54-3C₆H₁₄86.18ACS ReagentFisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS ReagentVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bars

  • Glass funnel

  • Büchner funnel and filter flask

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling chemicals.

Chemical Hazards:

  • Thiobenzamide: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • 2-Chloro-3-oxobutanenitrile: This is an α-haloketone and should be handled with care. It is expected to be toxic and lachrymatory. Avoid inhalation and contact with skin and eyes. Handle exclusively in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated fume hood.

  • Ethanol, Hexane, Ethyl Acetate: Flammable liquids and vapors. Keep away from heat, sparks, and open flames.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

This protocol outlines a one-pot synthesis of this compound.

G start Start reagents 1. Combine Thiobenzamide and 2-Chloro-3-oxobutanenitrile in Ethanol start->reagents reflux 2. Heat the mixture to reflux for 4-6 hours reagents->reflux monitor 3. Monitor reaction progress by TLC reflux->monitor cool 4. Cool the reaction mixture to room temperature monitor->cool quench 5. Quench with aqueous Sodium Bicarbonate solution cool->quench extract 6. Extract with Dichloromethane quench->extract dry 7. Dry the organic layer over anhydrous Sodium Sulfate extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify the crude product by column chromatography concentrate->purify characterize 10. Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzamide (1.0 g, 7.29 mmol).

  • Add absolute ethanol (20 mL) to the flask and stir until the thiobenzamide is fully dissolved.

  • In a fume hood, carefully add 2-chloro-3-oxobutanenitrile (0.86 g, 7.29 mmol) to the solution. Note: 2-Chloro-3-oxobutanenitrile is a lachrymator and should be handled with extreme caution.

  • Attach a reflux condenser to the flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 4-6 hours, stirring continuously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product should be more non-polar than the starting materials.

Step 3: Work-up

  • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 100 mL beaker and slowly add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any acid formed during the reaction. Caution: CO₂ evolution may occur.

  • Transfer the mixture to a 100 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~2.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~170 (C=N), ~160 (C-S), ~133 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~115 (CN), ~110 (C-CN), ~17 (CH₃)
IR (KBr, cm⁻¹)ν: ~2220 (C≡N stretch), ~1590, 1480, 1440 (C=C and C=N stretching)
Mass Spectrometry (ESI+)m/z: 201.05 [M+H]⁺

Note: The NMR and IR data are predicted based on the analysis of similar structures and general principles of spectroscopy. Experimental values should be obtained for the synthesized compound.

Discussion

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[2] The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The choice of ethanol as a solvent is advantageous due to its ability to dissolve the starting materials and its relatively high boiling point, which allows the reaction to be carried out at an elevated temperature to ensure a reasonable reaction rate. The work-up procedure with sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the reaction, which could otherwise lead to side reactions or degradation of the product.

Purification by column chromatography is generally effective in removing any unreacted starting materials or byproducts. The choice of the eluent system for chromatography may need to be optimized based on the polarity of the impurities observed by TLC.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully prepare this valuable building block for further applications in medicinal chemistry and materials science. The provided characterization data serves as a reference for confirming the identity and purity of the final product.

References

Sources

Application Notes & Protocols: A Guide to the Antimicrobial Screening of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Novel Thiazole Derivatives

The rise of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health in the 21st century.[1][2] The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with novel mechanisms of action.[3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thiazole nucleus is a privileged scaffold.[1][3] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][4]

The inherent bioactivity of the thiazole moiety makes its derivatives prime candidates for drug discovery programs.[3] The specific compound, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile , combines several structural features of interest: the proven thiazole core, a phenyl ring which may enhance activity, and a carbonitrile group.[1] While extensive research supports the antimicrobial potential of the broader thiazole class, the specific activity of this derivative is not widely documented.[5]

These application notes provide a comprehensive, field-proven framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's spectrum of activity and potency, thereby determining its potential as a lead for further development.

Compound Profile: this compound

Before commencing any biological screening, a thorough understanding of the test article's physicochemical properties is essential. This ensures proper handling, solubilization, and accurate concentration calculations.

PropertyDataSource
IUPAC Name This compound[5]
Structure Chemical structure of this compound
Molecular Formula C₁₁H₈N₂S[5]
Molecular Weight 200.26 g/mol [5]
CAS Number 830330-33-1[5]
Appearance (To be determined experimentally)
Solubility (To be determined experimentally; likely soluble in DMSO, DMF, and other organic solvents)

Causality Behind Compound Preparation: The choice of solvent for creating a stock solution is critical. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its relative low toxicity to microorganisms at concentrations typically below 1% (v/v). It is imperative to run a vehicle control (media with DMSO at the highest concentration used) to ensure that the solvent itself does not contribute to any observed antimicrobial effect.

Overall Experimental Workflow

A logical and sequential workflow is key to efficient and reproducible antimicrobial screening. The process begins with preparing the test compound and microbial cultures, proceeds to determining the minimum inhibitory concentration (MIC), and is followed by assessing bactericidal or fungicidal activity.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC/MFC Determination cluster_analysis Phase 4: Analysis CompoundPrep Prepare Compound Stock (e.g., 10 mg/mL in DMSO) CulturePrep Prepare Standardized Microbial Inoculum (0.5 McFarland) SerialDilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate CulturePrep->SerialDilution Inoculate Inoculate Wells with Standardized Culture SerialDilution->Inoculate IncubateMIC Incubate Plate (24-48h at 37°C/30°C) Inoculate->IncubateMIC ReadMIC Read MIC Results (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates ReadMIC->Subculture IncubateMBC Incubate Agar Plates Subculture->IncubateMBC ReadMBC Read MBC/MFC Results (Lowest concentration with ≥99.9% kill) IncubateMBC->ReadMBC Analyze Tabulate & Analyze Data ReadMBC->Analyze

Caption: High-level workflow for antimicrobial susceptibility testing.

Detailed Protocols

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and methods reported for screening other thiazole derivatives.[4]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is considered the gold standard for susceptibility testing due to its quantitative nature.

Materials:

  • This compound ("Test Compound")

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antibiotic controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes, pipettes, and reservoirs

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh the Test Compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 100x the highest desired test concentration). Vortex until fully dissolved.

    • Prepare a stock solution of the standard antibiotic in the appropriate solvent (water or DMSO).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A₆₂₅nm ≈ 0.08-0.13).

    • Dilute this standardized suspension into the appropriate test medium (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality Note: Standardizing the inoculum is crucial; a microbial load that is too high or too low can lead to falsely resistant or susceptible results, respectively.

  • Plate Setup (Example for one compound):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to well 11 (Negative/Sterility Control).

    • In well 1, add 2 µL of the 10 mg/mL Test Compound stock solution to 98 µL of broth to create the starting concentration (e.g., 200 µg/mL).

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mix, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 200, 100, 50, ..., 0.39 µg/mL).

    • Prepare a separate column for the standard antibiotic using the same serial dilution method.

    • Well 11 serves as the sterility control (media only).

    • Well 12 serves as the growth control (media + inoculum).

  • Inoculation:

    • Add 100 µL of the final diluted microbial inoculum (prepared in Step 2) to wells 1 through 10 and well 12. Do not add inoculum to the sterility control (well 11). The final volume in each test well is now 200 µL, and the drug concentrations are halved (e.g., 100, 50, 25, ..., 0.2 µg/mL).

  • Incubation:

    • Cover the plate and incubate under appropriate conditions:

      • Bacteria: 35-37°C for 18-24 hours.

      • Yeast: 30-35°C for 24-48 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the plate. The sterility control (well 11) should be clear, and the growth control (well 12) should be turbid.

    • The MIC is the lowest concentration of the Test Compound at which there is no visible growth (i.e., the first clear well in the series).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay differentiates between static (inhibitory) and cidal (killing) activity. It determines the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Methodology:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • After incubation, count the number of colonies at each concentration.

  • The MBC or MFC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.

Data Presentation & Interpretation

Results should be tabulated to allow for clear comparison between the test compound and standard controls across different microbial strains.

Table 1: Hypothetical Antimicrobial Activity Data for this compound

MicroorganismStrain TypeTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive16320.5N/A
Bacillus subtilisGram-positive8160.25N/A
Escherichia coliGram-negative64>1280.015N/A
Pseudomonas aeruginosaGram-negative>128>1281N/A
Candida albicansYeast32>128N/A1
Aspergillus nigerMold64>128N/A8

Interpretation:

  • Potency: Lower MIC values indicate higher potency.

  • Spectrum: The compound is active against the range of organisms for which it has a low MIC. In the example above, the compound shows moderate activity against Gram-positive bacteria and some fungi.

  • Cidal vs. Static Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered cidal. If the ratio is > 4, it is considered static. In the example, the compound is bactericidal against S. aureus and B. subtilis but appears fungistatic against C. albicans.

Potential Mechanisms of Action of Thiazole Antimicrobials

While the precise mechanism of this compound must be determined experimentally, literature on related compounds provides plausible targets for investigation. Thiazole derivatives have been reported to inhibit essential bacterial enzymes.[3] One such target is MurB, an enzyme crucial for the synthesis of peptidoglycan, a component unique to bacterial cell walls.[3]

G Compound 4-Methyl-2-phenyl- 1,3-thiazole-5-carbonitrile MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Compound->MurB Inhibition Cell Bacterial Cell Pathway Peptidoglycan Synthesis Pathway MurB->Pathway Catalyzes Step Wall Cell Wall Integrity Compromised Pathway->Wall Maintains Lysis Cell Lysis & Death Wall->Lysis Disruption leads to

Caption: Putative mechanism of action via MurB enzyme inhibition.

Other potential targets for thiazole derivatives include DNA gyrase and the cell division protein FtsZ, making this a versatile scaffold for hitting various essential bacterial processes.[3][6]

Conclusion and Future Directions

These application notes provide a standardized methodology for the initial antimicrobial screening of this compound. A positive "hit" from this primary screen—defined as potent activity against one or more pathogens—is the first step in a long discovery pipeline. Subsequent essential studies should include:

  • Cytotoxicity Assays: To determine the compound's toxicity against mammalian cell lines and establish a therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.

  • Mechanism of Action Studies: To confirm the molecular target through enzymatic assays or genetic studies.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.

By following these robust protocols, researchers can confidently assess the antimicrobial potential of this novel thiazole derivative and contribute valuable data to the critical search for next-generation antibiotics.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. Available at: [Link]

  • Ansari, M. F., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Available at: [Link]

  • Gomha, S. M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(21), 5099. Available at: [Link]

  • Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1646. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4983. Available at: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • Carradori, S., & D'Ascenzio, M. (2022). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics, 11(5), 656. Available at: [Link]

Sources

Anticancer cell viability assay for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Evaluation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile for Anticancer Activity

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In oncology, thiazole derivatives have emerged as a promising class of therapeutic agents, targeting a variety of proteins and enzymes involved in cancer progression.[1][2] Several thiazole-containing drugs, such as the kinase inhibitor Dasatinib, are already in clinical use, validating this scaffold as a robust starting point for novel drug discovery.[1] This document provides a detailed guide for the initial preclinical evaluation of This compound , a specific thiazole derivative, focusing on the foundational assessment of its potential anticancer effects through cell viability assays.

Cell-based assays are the cornerstone of early-stage drug discovery, providing the first indication of a compound's efficacy.[3][4] These assays measure various aspects of cellular health, such as metabolic activity or membrane integrity, to determine if a test molecule has antiproliferative or cytotoxic effects.[3] This guide presents two robust, widely-used protocols for assessing cell viability: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay. Furthermore, it provides a protocol for a follow-up mechanistic study using Annexin V/Propidium Iodide staining to discern the mode of cell death.

Principle 1: The Metabolic Pulse - MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay

The MTT assay is a classic method for evaluating cell viability by measuring metabolic activity. Its principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[5]

MTT_Principle cluster_cell Viable Cancer Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenase Activity MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Formed Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Dissolved Product

Caption: Principle of the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound (Test Compound)

  • Selected cancer cell line(s) (e.g., HepG2, MCF-7)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase. Determine cell density and viability (should be >90%).

    • Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Expert Insight: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment.

    • Include wells for 'vehicle control' (cells + vehicle, e.g., 0.1% DMSO) and 'blank' (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in culture medium. A typical starting range might be 0.1, 1, 10, 50, 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 2 to 4 hours at 37°C.[9] Visually inspect the wells for the formation of purple precipitate.

    • Expert Insight: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can lead to artifacts. The optimal time depends on the metabolic rate of the cell line.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[3][5]

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[5][10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Principle 2: The Energy Currency - CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a more sensitive method that quantifies cell viability based on the amount of ATP present, an indicator of metabolically active cells.[11] The assay utilizes a thermostable luciferase enzyme, which in the presence of its substrate luciferin and ATP, generates a luminescent signal ("glow-type") that is proportional to the ATP concentration.[11][12] The homogeneous "add-mix-measure" format involves adding a single reagent directly to the cells, which lyses the cells to release ATP and provides the necessary components for the luciferase reaction.[13]

CTG_Principle cluster_well Assay Well Cell Viable Cancer Cell (Contains ATP) Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) Reagent->Cell Add Reagent Luminescence Stable Glow Luminescence Reagent->Luminescence Cell Lysis & ATP Release Luciferase Reaction Measurement Measure Luminescence (Luminometer) Luminescence->Measurement

Caption: Principle of the CellTiter-Glo® Luminescent Assay.

Detailed Protocol: CellTiter-Glo® Assay

Materials:

  • Items listed in the MTT protocol (excluding MTT and solubilization solution).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent).

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Microplate luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates to prevent well-to-well signal crosstalk.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14] This step is crucial for consistent enzyme kinetics.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

    • Record the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For both assays, the goal is to determine the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

  • Calculate Percent Viability:

    • First, subtract the average absorbance/luminescence of the 'blank' wells from all other wells.

    • Percent Viability = ( [Signal of Treated Cells] / [Signal of Vehicle Control Cells] ) * 100

  • Generate Dose-Response Curve:

    • Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

  • Determine IC₅₀:

    • The IC₅₀ value is the concentration of the compound that corresponds to 50% viability on the fitted curve.

Example Data Presentation
Concentration (µM)% Viability (MTT)% Viability (CellTiter-Glo®)
0 (Vehicle)100.0 ± 4.5100.0 ± 3.8
0.198.2 ± 5.199.1 ± 4.2
1.085.7 ± 6.289.3 ± 5.5
10.052.3 ± 4.848.9 ± 3.9
50.015.1 ± 3.112.5 ± 2.7
100.05.6 ± 2.04.1 ± 1.8
Calculated IC₅₀ ~9.5 µM ~9.1 µM

Advanced Application: Differentiating Apoptosis and Necrosis

A decrease in viability indicates cytotoxicity, but it doesn't explain how the cells are dying.[16] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[17] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][17]

AnnexinV_PI Flow Cytometry Quadrant Analysis origin x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Interpretation of Annexin V/PI Staining Results.

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours).[8]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Transfer the medium with floating cells to a tube, wash the adherent cells with PBS, detach them with trypsin, and combine them with the floating cells.[8]

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide solution according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] The results will allow for the quantification of cells in each of the four quadrants, revealing the primary mechanism of cell death induced by the compound.

References

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Available at: [Link]

  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC - PubMed Central. (2017). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023). Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Protocols. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. (2012). Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (2023). Available at: [Link]

  • MTT (Assay protocol). Protocols.io. (2023). Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021). Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. (2015). Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PMC - PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. (2025). Available at: [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]

  • (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. PubMed Central. (2019). Available at: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. (2021). Available at: [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. SAGE Journals. (2018). Available at: [Link]

Sources

Application Notes and Protocols for the Assessment of Thiazole Compound Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the MTT Assay in Evaluating Thiazole Compounds

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[1] It is extensively utilized in drug discovery and toxicology for screening the cytotoxic effects of novel chemical entities.[1][2] Thiazole derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including promising anticancer properties.[3][4][5] Consequently, the MTT assay is a frequently employed tool to quantify the dose-dependent effects of these compounds on cancer cell lines.[4]

This guide provides a detailed protocol for using the MTT assay to evaluate thiazole-based compounds, emphasizing the scientific principles, critical considerations for data integrity, and a self-validating experimental design.

Principle of the MTT Assay: A Measure of Metabolic Activity

The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product.[6] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. The resulting insoluble formazan crystals are retained within the cell.[7] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[3] By solubilizing these crystals and measuring the absorbance of the solution, one can quantify cell viability.[3][8] A decrease in the purple color formation in treated cells compared to untreated controls indicates a reduction in metabolic activity, which can be interpreted as either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).[9]

MTT_Principle Figure 1. The core principle of the MTT assay. cluster_cell Viable Cell MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Reduction Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Figure 1. The core principle of the MTT assay.

Critical Consideration for Thiazole Compounds: Potential for Interference

A significant caveat when testing any compound, particularly those with inherent reducing potential, is the possibility of direct chemical interference with the MTT reagent.[3] Some thiazole derivatives may possess antioxidant properties or other chemical characteristics that allow them to directly reduce MTT to formazan in a cell-free environment.[10][11] This would lead to a false-positive result, where the absorbance is artificially inflated, masking the true cytotoxic effect of the compound.[3]

To ensure the trustworthiness of your results, it is imperative to include a "Compound-Only" control. This involves incubating the thiazole compound with MTT in cell-free media to check for any non-enzymatic formazan production.

Detailed Experimental Protocol

This protocol is a robust starting point and should be optimized for your specific cell line and experimental conditions.[3]

Materials and Reagents
  • Thiazole Compounds: Prepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C or -80°C.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[1] Vortex to dissolve, then filter-sterilize (0.22 µm filter). Protect from light by wrapping the tube in aluminum foil and store at -20°C for up to 6 months.

  • Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Solubilization Solution: Anhydrous DMSO is commonly used.[12] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Cells: Healthy, exponentially growing cells are crucial for reproducible results.

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm.[13]

Experimental Workflow

MTT_Workflow Figure 2. Step-by-step MTT assay workflow. A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of thiazole compounds. Incubate for 24-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. B->C D 4. Formazan Solubilization Remove media, add DMSO. Shake to dissolve crystals. C->D E 5. Absorbance Reading Read absorbance at 570 nm. D->E

Caption: Figure 2. Step-by-step MTT assay workflow.

Step-by-Step Methodology

Part 1: Cell Seeding & Treatment

  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium).[8][14] The optimal seeding density ensures cells are in the exponential growth phase throughout the experiment and should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume normal growth.[12]

  • Compound Preparation: Prepare serial dilutions of your thiazole compounds in culture medium.[15] A typical concentration range might span several orders of magnitude (e.g., 0.1 µM to 100 µM).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the thiazole compounds.

  • Controls: It is critical to include the following controls on every plate:

    • Untreated Control (100% Viability): Cells treated with medium containing the same final concentration of the vehicle (e.g., DMSO) as the treated wells.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

    • Compound-Only Control: Wells with medium and the highest concentration of the thiazole compound (no cells) to check for direct MTT reduction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

Part 2: MTT Reaction & Measurement

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[12][13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, viable cells will reduce the MTT, and purple formazan crystals will become visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[7]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][12]

  • Mixing: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or dust. Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells using the following formula:

    % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.[16]

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell viability by 50%.[16] This value can be determined by fitting the data to a sigmoidal curve using graphing software like GraphPad Prism or by using Excel.[16][17][18] A lower IC50 value indicates higher potency.

Sample Data Presentation
Thiazole Cmpd. Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
Blank 0.052--
Untreated Control 1.2581.206100%
0.1 1.2451.19398.9%
1 1.0881.03685.9%
10 0.6810.62952.2%
50 0.2150.16313.5%
100 0.1030.0514.2%

Troubleshooting and Best Practices

Problem Possible Cause Solution
High background in blank wells Medium contamination (bacteria/yeast); Phenol red or other medium components interfering.Use fresh, sterile medium. Consider using phenol red-free medium for the assay steps.[8]
Low absorbance readings in control wells Cell number is too low; Incubation time with MTT is too short.Increase initial cell seeding density; Increase MTT incubation time until purple crystals are clearly visible.[8]
High variability between replicates Inconsistent cell seeding; Incomplete formazan solubilization; Cell loss during media aspiration.Use a multichannel pipette for consistency; Ensure thorough mixing after adding DMSO; Be gentle when aspirating media.[7]
Compound-only control shows color The thiazole compound is directly reducing MTT.The MTT assay is not suitable for this compound. Consider an alternative viability assay like Sulforhodamine B (SRB) or CellTiter-Glo®.

Conclusion

The MTT assay is a powerful and high-throughput method for assessing the cytotoxic potential of novel thiazole compounds. However, its reliability hinges on a well-designed experiment that includes proper controls to account for potential chemical interference.[3] By understanding the underlying principles and adhering to a rigorous, self-validating protocol, researchers can generate accurate and reproducible data crucial for advancing drug development programs. For a more comprehensive understanding of cellular health, it is often recommended to complement the MTT assay with other methods that assess different aspects of cell death, such as apoptosis assays.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • YouTube. (2024). MTT Assay. Retrieved from [Link]

  • Anonymous. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356. Retrieved from [Link]

  • The Ahmed Lab: Northwestern Neurosurgery. (2020). MTT Assay for Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Fountzilas, G., et al. (1996). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Hematological Oncology, 14(4), 145-154. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 849-862. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Anonymous. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

  • Vistica, D. T., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • Pop, O., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3506. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I calculate IC50 from mtt results? Retrieved from [Link]

  • Fallacara, A., et al. (2018). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 19(7), 1948. Retrieved from [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Recent advances of 1,3-thiazole derivatives as anticancer agents targeting VEGFR-2. Frontiers in Chemistry, 10, 1007421. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • Anonymous. (2023). Cell Viability Assay (MTT Assay) Protocol v1. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448. Retrieved from [Link]

  • Wang, P., et al. (2010). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Toxicology in Vitro, 24(4), 1239-1243. Retrieved from [Link]

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Application Notes and Protocols for Enzyme Inhibition Studies Using 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Foundation for Enzyme Inhibition

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Thiazole derivatives have demonstrated a remarkable versatility, forming the core of inhibitors for diverse enzyme classes, including kinases, cholinesterases, and deoxyribonucleases[1][2][3][4]. This broad utility stems from the thiazole ring's unique electronic properties and its ability to engage in various non-covalent interactions with protein targets.

This document focuses on 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile (hereafter referred to as "Thiazole-CN" ), a specific derivative with potential for novel enzyme inhibitory activity. Given its structural features, Thiazole-CN represents a compelling candidate for screening and characterization against various enzyme targets.

The purpose of these application notes is to provide a comprehensive, field-tested framework for researchers, scientists, and drug development professionals. We will guide you through a systematic, multi-phase approach to investigate the enzyme inhibition profile of Thiazole-CN, from initial target screening and potency determination to detailed mechanism of action (MoA) studies. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis techniques to ensure scientific rigor and trustworthiness.

Section 1: Compound Management and Pre-Assay Validation

Proper handling and preparation of the test compound are foundational to obtaining reliable and reproducible data. Artifacts arising from poor solubility or compound instability can often be misinterpreted as genuine inhibitory activity.

Compound Properties
  • Compound Name: this compound

  • Molecular Formula: C₁₁H₈N₂S

  • Molecular Weight: 200.26 g/mol (Note: A similar structure, the carboxylic acid, has a MW of 219.26[5])

  • Appearance: Typically a solid at room temperature.

Protocol: Stock Solution Preparation and Solubility Assessment

Causality: High-concentration stock solutions, typically in 100% dimethyl sulfoxide (DMSO), are essential for creating accurate serial dilutions while minimizing the final concentration of the organic solvent in the assay, as solvents can themselves affect enzyme activity[6].

  • Preparation of 10 mM Stock:

    • Accurately weigh an appropriate amount of Thiazole-CN powder.

    • Add 100% DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution, dissolve 0.20026 mg of Thiazole-CN in 1 mL of DMSO.

    • Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (<40°C) may be applied if necessary.

  • Solubility Check (Kinetic Solubility):

    • Prepare a dilution of the 10 mM stock into the final assay buffer to the highest intended screening concentration (e.g., 100 µM).

    • Incubate at the assay temperature for 30-60 minutes.

    • Visually inspect the solution for any signs of precipitation or turbidity against a dark background.

    • Expert Insight: The observation of partial inhibition or a shallow dose-response curve can sometimes be an artifact of the compound's poor solubility at higher concentrations, not a true biological effect[6]. If solubility issues are detected, the maximum screening concentration must be lowered.

  • Storage:

    • Aliquot the 10 mM stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Section 2: Phase 1 - Target Screening and Hit Identification

Without a known target for Thiazole-CN, the initial step is to screen it against a panel of relevant enzymes. The selection of this panel can be guided by the known activities of structurally similar thiazole derivatives, which are frequently reported as kinase or cholinesterase inhibitors[7][8].

Rationale for Target Selection

A logical starting point would be a panel that includes:

  • Protein Kinases: A diverse panel covering different branches of the kinome.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Metabolic Enzymes: Such as Carbonic Anhydrases.

  • Other Targets: Based on internal research priorities (e.g., proteases, phosphatases).

General Protocol: Single-Point Inhibition Assay

Causality: A single-point assay is a rapid, high-throughput method to identify potential "hits" by measuring the percent inhibition at a single, relatively high concentration of the inhibitor. This efficiently filters out inactive compounds before committing to more resource-intensive studies.

  • Assay Preparation:

    • All reagents (enzyme, substrate, buffer, cofactors) should be equilibrated to the designated reaction temperature[9][10]. The pH and ionic strength of the buffer must be kept constant[10].

    • Prepare assay plates (e.g., 96-well or 384-well) by adding the assay buffer to all wells.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and an equivalent volume of DMSO vehicle (e.g., 1% final concentration). This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, potent inhibitor for that specific enzyme. This validates that the assay can detect inhibition.

    • Background Control: Wells containing substrate but no enzyme, to measure any non-enzymatic signal.

  • Test Compound:

    • Add Thiazole-CN from the stock solution to the designated wells to achieve the final screening concentration (e.g., 10 µM or 20 µM).

  • Reaction Initiation and Measurement:

    • Pre-incubate the enzyme with the inhibitor (and controls) for a set period (e.g., 15-30 minutes) to allow for binding to occur.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress (e.g., absorbance, fluorescence) over time under initial velocity conditions. It is critical that less than 10-15% of the substrate is consumed to ensure the reaction rate is linear[6][11].

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100

    • Define a "hit" threshold (e.g., >50% inhibition).

G cluster_prep Compound Preparation cluster_screen Screening Workflow p1 Prepare 10 mM Stock of Thiazole-CN in DMSO p2 Assess Kinetic Solubility in Assay Buffer p1->p2 s2 Perform Single-Point Assay (e.g., at 10 µM) p2->s2 s1 Select Enzyme Panel (e.g., Kinases, AChE) s1->s2 s4 Calculate % Inhibition s2->s4 s3 Include Controls: - Negative (DMSO) - Positive (Known Inhibitor) s3->s4 s5 Is % Inhibition > 50%? s4->s5 s6 Hit Identified s5->s6 Yes s7 Compound Inactive s5->s7 No

Figure 1: Workflow for initial screening and hit identification.

Section 3: Phase 2 - Potency Determination (IC₅₀)

Once a hit is identified, the next critical step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Protocol: IC₅₀ Determination

Causality: An IC₅₀ value is derived from a dose-response curve, which provides a much more detailed picture of an inhibitor's potency than a single-point measurement. This allows for quantitative comparison between different compounds or against different enzyme targets.

  • Prepare Serial Dilutions:

    • Create a series of dilutions of the Thiazole-CN stock solution. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). It is essential that the tested concentration range brackets the expected IC₅₀ value[6].

  • Assay Setup:

    • Set up the assay as described in Section 2.2, but instead of a single concentration, add each concentration from the serial dilution series to triplicate wells.

    • Maintain a constant substrate concentration, typically at or near its Michaelis constant (Kₘ), as this provides good sensitivity for detecting most types of inhibitors.

    • Ensure negative (0% inhibition) and background controls are included on every plate.

  • Data Collection:

    • Initiate the reaction and measure the initial velocity for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the negative control.

    • Plot the percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression model. The equation is often represented as: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

    • The IC₅₀ is the value derived from the curve fit at which the response is halfway between the top and bottom plateaus.

Data Presentation: Example IC₅₀ Table
Enzyme TargetThiazole-CN IC₅₀ (µM)Positive Control IC₅₀ (µM)
Kinase A1.2 ± 0.2Staurosporine: 0.015 ± 0.003
Kinase B> 100Staurosporine: 0.021 ± 0.005
AChE15.7 ± 2.1Donepezil: 0.055 ± 0.009

Section 4: Phase 3 - Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits an enzyme is crucial for lead optimization in drug discovery[6]. MoA studies reveal whether the inhibitor competes with the natural substrate, binds to a different site, or interacts only with the enzyme-substrate complex.

Types of Reversible Enzyme Inhibition
  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration[12][13].

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound[6][14].

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

Protocol: Enzyme Kinetics for MoA Determination

Causality: By systematically varying the concentrations of both the substrate and the inhibitor, one can observe characteristic changes in the enzyme's kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These changes are unique fingerprints for each type of inhibition.

  • Experimental Design:

    • This experiment requires a matrix of conditions. You will measure enzyme activity across a range of substrate concentrations and a range of inhibitor concentrations.

    • Substrate Concentrations: Use at least 5-7 concentrations, spanning from approximately 0.5 x Kₘ to 5-10 x Kₘ[6].

    • Inhibitor Concentrations: Use at least 4-5 concentrations, including a zero-inhibitor control. Concentrations should be chosen based on the previously determined IC₅₀ (e.g., 0.5x, 1x, 2x, 5x IC₅₀).

  • Assay Execution:

    • For each inhibitor concentration (including zero), perform a full substrate titration curve, measuring the initial velocity at each substrate concentration.

    • Ensure all measurements are taken under steady-state conditions[6].

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ.

    • A more intuitive visual analysis is often performed using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the MoA.

G cluster_decision Mechanism Determination start Perform Kinetic Assay: Vary [Substrate] at multiple fixed [Inhibitor] concentrations plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) start->plot d1 How do lines intersect? plot->d1 r1 Competitive Inhibition: Lines intersect on Y-axis (Apparent Km increases, Vmax unchanged) d1->r1 Y-axis r2 Uncompetitive Inhibition: Lines are parallel (Apparent Km and Vmax decrease) d1->r2 Parallel r3 Non-competitive Inhibition: Lines intersect on X-axis (Apparent Km unchanged, Vmax decreases) d1->r3 X-axis r4 Mixed Inhibition: Lines intersect off-axes (Apparent Km and Vmax change) d1->r4 Off-axes

Figure 2: Decision workflow for determining the mechanism of inhibition.
Summary of Kinetic Effects
Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot
Competitive Increases (apparent Kₘ)UnchangedLines intersect at the Y-axis
Non-competitive UnchangedDecreases (apparent Vₘₐₓ)Lines intersect on the X-axis
Uncompetitive Decreases (apparent Kₘ)Decreases (apparent Vₘₐₓ)Lines are parallel
Mixed Changes (increase or decrease)Decreases (apparent Vₘₐₓ)Lines intersect in the left quadrant

Section 5: Selectivity and Off-Target Profiling

A therapeutically valuable inhibitor should ideally be selective for its intended target to minimize off-target side effects.

Rationale for Selectivity Profiling

Selectivity profiling involves testing a confirmed inhibitor against a panel of related enzymes. For example, if Thiazole-CN is found to be a kinase inhibitor, it should be tested against a broad panel of other kinases to determine its specificity[15][16]. A highly selective compound will show high potency against its primary target and significantly lower potency against other enzymes.

Protocol: Counter-Screening and Selectivity Assessment
  • Panel Selection: Choose a panel of enzymes structurally or functionally related to the primary hit target.

  • IC₅₀ Determination: Perform full IC₅₀ dose-response curves for Thiazole-CN against each enzyme in the panel, following the protocol in Section 3.1.

  • Selectivity Score Calculation: A simple way to quantify selectivity is the Selectivity Score (S). It is calculated by dividing the number of enzymes inhibited below a certain threshold by the total number of enzymes tested[16]. A lower score indicates higher selectivity.

    • S(1µM) = (Number of kinases with IC₅₀ < 1 µM) / (Total number of kinases screened)

Data Presentation: Example Selectivity Profile
Kinase TargetThiazole-CN IC₅₀ (µM)
Kinase A (Primary Target) 1.2
Kinase C45.8
Kinase D> 100
Kinase E89.1
Kinase F> 100

Conclusion

This guide provides a structured, phase-driven methodology for the comprehensive evaluation of this compound as a potential enzyme inhibitor. By progressing from broad screening to detailed kinetic analysis and selectivity profiling, researchers can build a robust data package that clearly defines the compound's potency, mechanism of action, and specificity. Adherence to these protocols, with careful attention to controls and data interpretation, will ensure the generation of high-quality, reliable results suitable for advancing a drug discovery project.

References

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Application Notes and Protocols for the Analytical Characterization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole Derivatives and the Imperative for Rigorous Analytical Characterization

The thiazole ring, a five-membered heterocyclic motif containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery. This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

These application notes provide a detailed guide to the key analytical methodologies for the robust characterization of thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and experimental parameters.

Chromatographic Techniques: The Foundation of Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of newly synthesized thiazole derivatives and for the isolation of target compounds from reaction mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

For the majority of thiazole derivatives, which are often non-volatile solids at room temperature, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC of small organic molecules like thiazole derivatives due to its broad applicability and robust performance.[1] The nonpolar C18 chains interact with the hydrophobic regions of the thiazole analytes.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic solvent acts as the strong, eluting solvent, while the aqueous phase is the weak solvent. By varying the ratio of these solvents (gradient elution), a wide range of compounds with different polarities can be separated in a single run. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for basic thiazole derivatives by protonating them and reducing tailing.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. Thiazole rings and any associated aromatic substituents typically exhibit strong UV absorbance, making this a sensitive detection method.

Experimental Protocol: RP-HPLC Analysis of a Thiazole Derivative

Objective: To assess the purity of a synthesized thiazole derivative.

Materials:

  • Thiazole derivative sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC vials with septa

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and DAD/UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the thiazole derivative.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 254 nm (or the λmax of the specific thiazole derivative)

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.010
20.090
25.090
25.110
30.010
  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and start the data acquisition.

    • Integrate the peaks in the resulting chromatogram. The purity of the sample can be estimated by the area percentage of the main peak.

Trustworthiness: The inclusion of a blank injection (solvent only) before the sample run is crucial to identify any system-related peaks. Running a known standard, if available, will validate the retention time of the target compound.

Workflow for HPLC Analysis of a Thiazole Derivative

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter into Vial dissolve->filter setup HPLC System Setup filter->setup inject Inject Sample setup->inject acquire Data Acquisition inject->acquire integrate Integrate Peaks acquire->integrate purity Determine Purity integrate->purity

Caption: Workflow for HPLC analysis of a thiazole derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile thiazole derivatives, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2][3][4]

Causality Behind Experimental Choices:

  • Separation Principle: In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the column. Volatile compounds with lower boiling points will travel through the column faster.

  • Sample Introduction: Samples are typically injected into a heated inlet, where they are vaporized. For trace analysis, techniques like purge and trap can be employed.[2][4]

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, which provides both molecular weight information and a characteristic fragmentation pattern, aiding in structural elucidation.

Experimental Protocol: GC-MS Analysis of a Volatile Thiazole Derivative

Objective: To identify and characterize a volatile thiazole derivative.

Materials:

  • Thiazole derivative sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • GC vials with septa

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the thiazole derivative (e.g., 10-100 µg/mL) in a volatile solvent.

  • GC-MS System Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern provides structural information.

Trustworthiness: The analysis of a blank solvent and a known standard is essential for method validation and to prevent misinterpretation of results.

Spectroscopic and Spectrometric Techniques: Unveiling the Molecular Structure

Spectroscopic and spectrometric techniques are the workhorses for the structural elucidation of thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules.[5] Both ¹H and ¹³C NMR are routinely used.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

  • Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the thiazole derivative.[6]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to reference the chemical shifts (δ = 0.00 ppm).

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To elucidate the structure of a thiazole derivative.

Materials:

  • Thiazole derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[6]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the thiazole derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

    • Transfer the solution to a clean, dry NMR tube. Ensure the solution is free of any solid particles.[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.[8]

    • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities in both spectra to assign the signals to the specific protons and carbons in the thiazole derivative's structure.

Typical ¹H and ¹³C NMR Chemical Shifts for Thiazole Derivatives:

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Thiazole H-28.5 - 9.0150 - 160
Thiazole H-47.0 - 8.0115 - 145
Thiazole H-57.2 - 8.2110 - 140

Note: These are approximate ranges and can vary significantly depending on the substituents on the thiazole ring.

Workflow for NMR Analysis of a Thiazole Derivative

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H, 13C) lock_shim->acquire process Process FID acquire->process interpret Interpret Spectra process->interpret elucidate Elucidate Structure interpret->elucidate

Caption: Workflow for NMR analysis of a thiazole derivative.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the thiazole derivative and, through fragmentation analysis, offers valuable structural information. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for many thiazole derivatives, often yielding the protonated molecule [M+H]⁺.

  • Mass Analyzer: Time-of-Flight (TOF) and Orbitrap mass analyzers provide high mass accuracy, which is essential for determining the elemental composition.

  • Tandem MS (MS/MS): By isolating the parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern is obtained, which can be used to confirm the structure.

Experimental Protocol: HRMS (ESI-TOF) Analysis

Objective: To determine the exact molecular formula of a thiazole derivative.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion with a syringe pump or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet, a Nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[9] ATR is often preferred for its simplicity and minimal sample preparation.[9]

Experimental Protocol: FT-IR (ATR) Analysis

Objective: To identify the functional groups in a thiazole derivative.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid thiazole derivative onto the ATR crystal and apply pressure to ensure good contact.[9]

  • Data Acquisition: Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands for Thiazole Derivatives:

Functional GroupWavenumber (cm⁻¹)
C=N stretching1600 - 1650
C=C stretching (aromatic)1450 - 1600
C-S stretching600 - 800
N-H stretching (if present)3300 - 3500
C=O stretching (if present)1650 - 1750
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[10][11]

Experimental Protocol: UV-Vis Analysis

Objective: To determine the wavelength of maximum absorption (λmax) of a thiazole derivative.

Procedure:

  • Prepare a dilute solution of the thiazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Use a spectrophotometer to scan the absorbance of the solution over a range of wavelengths (typically 200-400 nm).

  • The wavelength at which the absorbance is highest is the λmax. This value is characteristic of the compound's chromophore.

Elemental Analysis and X-ray Crystallography: Definitive Composition and 3D Structure

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[5] This is a fundamental technique for confirming the empirical formula of a newly synthesized thiazole derivative. The experimental percentages should be within ±0.4% of the calculated values for the proposed molecular formula.[12]

X-ray Crystallography

For crystalline thiazole derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[13][14] This technique is the gold standard for structural elucidation, providing precise information about bond lengths, bond angles, and stereochemistry.[13][14] The primary challenge is often growing single crystals of sufficient quality for diffraction.

Conclusion

The comprehensive characterization of thiazole derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. Chromatographic methods establish purity, while a combination of spectroscopic and spectrometric techniques, including NMR, MS, and FT-IR, elucidates the molecular structure. Elemental analysis confirms the empirical formula, and X-ray crystallography provides the definitive three-dimensional structure. By employing the protocols and understanding the principles outlined in these application notes, researchers can ensure the generation of high-quality, reliable data to accelerate the discovery and development of novel thiazole-based therapeutics.

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Application Note & Protocol: In Vitro Evaluation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile on the MCF-7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1][2] Thiazole derivatives have been reported to inhibit cancer cell growth and proliferation through various mechanisms, such as inducing apoptosis and causing cell cycle arrest.[3][4][5] This application note provides a comprehensive guide for the in vitro evaluation of a specific thiazole derivative, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, on the MCF-7 human breast cancer cell line.

The MCF-7 cell line is an estrogen receptor (ER)-positive cell line, making it a valuable model for studying breast cancers that are hormone-dependent.[6] The ability of MCF-7 cells to respond to estrogen through cytoplasmic estrogen receptors makes them an excellent model for investigating the mechanisms of action of potential anticancer compounds.[6][7] This guide will detail the necessary protocols to assess the cytotoxic and apoptotic effects of this compound on MCF-7 cells, providing researchers with a robust framework for their investigations.

Compound Profile: this compound

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol [1]
CAS Registry No. 830330-33-1[1]

Experimental Rationale & Workflow

The following experimental workflow is designed to provide a comprehensive understanding of the in vitro effects of this compound on the MCF-7 cell line. The causality behind this experimental design is to first establish the cytotoxic potential of the compound and then to elucidate the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation & Pathway Analysis A MCF-7 Cell Culture B MTT Assay for Cell Viability A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F Western Blot for Apoptotic Markers D->F Confirm Apoptosis G Integrate Data E->G F->G H Hypothesize Mechanism of Action G->H

Caption: Experimental workflow for the in vitro testing of this compound on MCF-7 cells.

Materials & Methods

MCF-7 Cell Culture

Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental results. The provided protocol is optimized for the growth and maintenance of the MCF-7 cell line.

Protocol:

  • Media Preparation: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][8]

  • Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]

  • Passaging: When cells reach 80-90% confluency, subculture them.[9]

    • Aspirate the old medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.[8]

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells into new culture flasks at a split ratio of 1:3 to 1:6.

MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a reliable method to determine the cytotoxic effects of the test compound.[6][10]

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[11] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, including any floating cells from the supernatant. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Cell cycle analysis is crucial for determining if a compound's cytotoxic effects are mediated through cell cycle arrest.[3] Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Protocol:

  • Cell Treatment: Treat MCF-7 cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis of Apoptotic Markers

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic pathway.[15][16] Analysis of key proteins such as caspases, Bcl-2 family members, and PARP can confirm the induction of apoptosis and provide insights into the specific apoptotic pathway activated.[16][17]

Protocol:

  • Protein Extraction: Treat MCF-7 cells as described previously. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Expected Results & Data Presentation

Cytotoxicity Data

The results of the MTT assay should be presented in a table summarizing the IC₅₀ values at different time points.

CompoundIncubation Time (h)IC₅₀ (µM)
This compound24e.g., 15.2 ± 1.8
48e.g., 8.5 ± 0.9
72e.g., 4.1 ± 0.5
Doxorubicin (Positive Control)48e.g., 0.5 ± 0.1
Apoptosis and Cell Cycle Data

The data from flow cytometry should be quantified and presented in tables.

Table: Percentage of Apoptotic and Necrotic Cells

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control e.g., 95.1 ± 2.3 e.g., 2.5 ± 0.5 e.g., 1.2 ± 0.3 e.g., 1.2 ± 0.2
Compound (IC₅₀) e.g., 60.3 ± 4.1 e.g., 25.8 ± 3.2 e.g., 10.5 ± 1.5 e.g., 3.4 ± 0.7

| Compound (2x IC₅₀) | e.g., 35.7 ± 3.5 | e.g., 40.2 ± 4.5 | e.g., 18.9 ± 2.1 | e.g., 5.2 ± 0.9 |

Table: Cell Cycle Distribution

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control e.g., 65.4 ± 3.1 e.g., 20.1 ± 2.5 e.g., 14.5 ± 1.9
Compound (IC₅₀) e.g., 75.2 ± 4.2 e.g., 15.3 ± 1.8 e.g., 9.5 ± 1.1

| Compound (2x IC₅₀) | e.g., 80.1 ± 5.0 | e.g., 10.2 ± 1.5 | e.g., 9.7 ± 1.3 |

Signaling Pathway Visualization

A potential mechanism of action for an anticancer compound in MCF-7 cells involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G compound 4-Methyl-2-phenyl- 1,3-thiazole-5-carbonitrile bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondria bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound in MCF-7 cells.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded framework for the initial in vitro assessment of this compound on the MCF-7 breast cancer cell line. The described protocols are designed to be self-validating and provide a comprehensive understanding of the compound's cytotoxic and mechanistic properties. Further investigations could explore the effect of this compound on other breast cancer cell lines (e.g., ER-negative lines like MDA-MB-231) to assess its selectivity and broader applicability. Additionally, more in-depth mechanistic studies, such as gene expression profiling or analysis of specific signaling pathways (e.g., MAPK or PI3K/Akt), could further elucidate its mode of action.

References

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  • Abcam. (n.d.). Apoptosis western blot guide.
  • ENCODE. (n.d.). MCF-7 Cell Culture.
  • National Institutes of Health. (2024).
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  • MDPI. (n.d.). Estrogen Receptor Signaling in Breast Cancer.
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  • MDPI. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
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  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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Application Notes and Protocols: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiazole Scaffold in Material Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and, increasingly, in material science.[1][2] Its unique electronic properties, rigid planar structure, and propensity for functionalization make it an attractive building block for novel organic materials.[3][4] Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. In the realm of material science, the electron-accepting nature of the thiazole moiety has been harnessed in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][3]

This document provides a comprehensive guide to the synthesis of a key thiazole intermediate, 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile, and discusses the potential applications of its derivatives in material science. The protocols herein are detailed to ensure reproducibility and provide insights into the rationale behind the experimental choices, empowering researchers to explore this promising class of compounds.

Synthetic Strategy: A Two-Step Approach to the Target Carbonitrile

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by conversion of the ester to the target nitrile. This approach offers high yields and utilizes readily available starting materials.

Synthetic_Workflow Ethyl Acetoacetate Ethyl Acetoacetate Hantzsch Synthesis Hantzsch Synthesis Ethyl Acetoacetate->Hantzsch Synthesis Benzothioamide Benzothioamide Benzothioamide->Hantzsch Synthesis Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Hantzsch Synthesis->Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Conversion to Nitrile Conversion to Nitrile Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate->Conversion to Nitrile This compound This compound Conversion to Nitrile->this compound

Figure 1: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[5] In this protocol, we will utilize a one-pot reaction where the α-halocarbonyl is generated in situ from ethyl acetoacetate and N-bromosuccinimide (NBS), followed by reaction with benzothioamide.

Reaction Mechanism:

The reaction proceeds through several key steps:

  • Enolization and Halogenation: Ethyl acetoacetate is brominated at the α-position by NBS.

  • Nucleophilic Attack: The sulfur atom of benzothioamide acts as a nucleophile, attacking the α-bromo ketone.

  • Cyclization: An intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thioamide Benzothioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 S-attack AlphaHaloKetone Ethyl 2-bromoacetoacetate AlphaHaloKetone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 N-attack on C=O Product Thiazole Ring Intermediate2->Product - H2O

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Benzothioamide

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ammonia solution (e.g., NH₃·H₂O)

  • Ethanol

Procedure: [6]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq.) in a mixture of water and THF.

  • Cool the mixture to below 0°C using an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.2 eq.) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the ethyl acetoacetate is consumed.

  • Add benzothioamide (1.0 eq.) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • To the filtrate, add ammonia solution to induce precipitation of the product.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a solid.

Characterization of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate:

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂S
Molecular Weight247.31 g/mol
AppearanceSolid
¹H NMR (CDCl₃) Anticipated peaks: δ 7.9-8.1 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, -CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR (CDCl₃) Anticipated peaks: δ 168.0, 162.0, 150.0, 133.0, 130.0, 129.0, 126.0, 115.0, 61.0, 17.0, 14.5 ppm.
MS (ESI+) m/z: 248.07 [M+H]⁺[7]
Part 2: Conversion to this compound

The conversion of the ethyl ester to the carbonitrile can be achieved via a two-step sequence involving hydrolysis to the carboxylic acid, followed by conversion to the primary amide and subsequent dehydration. A more direct approach involves the conversion of the corresponding aldehyde, which can be obtained from the carboxylic acid.

Protocol A: Via the Carboxylic Acid and Amide

  • Hydrolysis to the Carboxylic Acid: [8]

    • Suspend ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq.) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 4 hours.

    • Cool the reaction and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to pH 5-6 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

  • Amidation:

    • Treat the carboxylic acid with thionyl chloride to form the acid chloride.

    • React the acid chloride with aqueous ammonia to yield the primary amide.

  • Dehydration to the Nitrile:

    • Dehydrate the primary amide using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield the target carbonitrile.[9]

Protocol B: A Note on Alternative Cyanation Methods

Direct cyanation of aryl halides or conversion from aldehydes are also viable routes in organic synthesis.[10][11] For instance, if a formyl group is present at the 5-position, it can be converted to the nitrile by reaction with hydroxylamine hydrochloride followed by treatment with a dehydrating agent.[8]

Characterization of this compound:

PropertyValue
Molecular FormulaC₁₁H₈N₂S
Molecular Weight200.26 g/mol
AppearanceSolid
¹H NMR (CDCl₃) Anticipated peaks: δ 7.9-8.1 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 2.7 (s, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃) Anticipated peaks: δ 169.0, 153.0, 133.0, 131.0, 129.0, 127.0, 115.0, 100.0, 16.0 ppm.
IR (KBr) Anticipated peaks: ~2230 cm⁻¹ (C≡N stretch)
MS (ESI+) m/z: 201.04 [M+H]⁺

Applications in Material Science: A Horizon of Possibilities

The this compound scaffold is a promising platform for the development of advanced organic materials. The presence of the electron-withdrawing nitrile group, coupled with the extended π-conjugation of the phenylthiazole core, can lead to desirable photophysical and electronic properties.

1. Fluorescent Materials and OLEDs:

Thiazole derivatives are known to exhibit fluorescence, with emission properties tunable by substitution on the thiazole and phenyl rings.[12] The introduction of donor and acceptor groups can lead to materials with large Stokes shifts and high quantum yields, which are desirable for applications in organic light-emitting diodes (OLEDs).[13] The nitrile group can further enhance the electron-accepting character of the molecule, facilitating the design of donor-acceptor type emitters.

2. Organic Semiconductors:

The rigid, planar structure of the thiazole ring promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.[4] By extending the conjugation through the synthesis of oligomers or polymers incorporating the this compound unit, materials with high charge carrier mobilities can be developed for use in OFETs and OPVs.[3][14]

Illustrative Photophysical Data of Related Thiazole Derivatives:

While specific data for derivatives of the title compound are emerging, studies on analogous thiazolo[5,4-d]thiazole derivatives demonstrate the potential of this class of materials. These compounds have been shown to fluoresce across the visible spectrum, from blue to orange-red, with their emission properties being highly dependent on the molecular packing in the solid state.[12]

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of this compound, a versatile building block for material science. The outlined protocols, based on the robust Hantzsch thiazole synthesis and subsequent functional group transformations, offer a reliable pathway to this valuable compound. The discussion of its potential applications in fluorescent materials, OLEDs, and organic semiconductors, supported by the known properties of related thiazole derivatives, aims to inspire further research and innovation in this exciting field. The combination of synthetic accessibility and promising electronic and photophysical properties positions this compound and its derivatives as key players in the future of organic electronics.

References

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Application Notes and Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the use of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile as a novel molecular probe. While the primary literature has focused on the broad biological activities of thiazole derivatives, including antimicrobial and anticancer properties, the inherent photophysical potential of this scaffold suggests its utility as a fluorescent probe.[1] This guide will explore its hypothesized solvatochromic properties and propose its application in cellular imaging to probe the polarity of microenvironments. The protocols outlined herein are based on established methodologies for characterizing and utilizing new fluorescent probes and are intended to serve as a comprehensive starting point for researchers.[2][3][4]

Introduction: The Thiazole Scaffold as a Fluorophore

The 1,3-thiazole ring is a versatile heterocyclic moiety found in numerous biologically active compounds and is increasingly recognized for its utility in the development of fluorescent probes.[5] The compact, electron-rich nature of the thiazole ring, often participating in π-conjugated systems, provides a robust platform for designing fluorophores.[6] When appropriately substituted, thiazole derivatives can exhibit sensitive responses to their local environment, such as changes in polarity, viscosity, and the presence of specific analytes.[7][8] This sensitivity often manifests as a "turn-on" fluorescence response or a solvatochromic shift in the emission spectrum, making them valuable tools for biological imaging and sensing applications.[9][10]

This compound incorporates a phenyl group, a methyl group, and a carbonitrile moiety attached to the central thiazole ring. The phenyl group can enhance the π-conjugated system, while the electron-withdrawing nature of the carbonitrile group can induce a charge transfer character in the excited state, potentially leading to pronounced solvatochromic effects. This makes it a promising candidate for a molecular probe designed to report on the polarity of its surroundings.

Physicochemical and (Hypothesized) Photophysical Properties

While extensive photophysical data for this compound is not yet available in the public domain, we can extrapolate its likely properties based on the behavior of similar phenylthiazole derivatives.

PropertyValue / CharacteristicSource / Rationale
Molecular Formula C₁₁H₈N₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance White to off-white solidBased on related compounds[11]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile), sparingly soluble in aqueous solutions.General characteristic of similar small organic molecules.
Purity >95% recommended for probe applicationsStandard requirement for reliable fluorescence studies.
Hypothesized λabs (max) ~350 - 380 nmBased on the UV absorption of similar aromatic thiazoles.
Hypothesized λem (max) ~420 - 550 nm (environment-dependent)Expected blue-to-green fluorescence with solvatochromic shifts.[6]
Hypothesized Quantum Yield (Φ) Low in polar solvents (e.g., water), moderate to high in non-polar environments.A common feature of solvatochromic dyes.[8]
Hypothesized Stokes Shift Moderate to large, increasing with solvent polarity.Characteristic of probes with intramolecular charge transfer (ICT) character.

Proposed Mechanism of Action as a Polarity Probe

The proposed mechanism for this compound as a polarity-sensitive probe is based on intramolecular charge transfer (ICT). In the ground state, the molecule has a relatively non-polar character. Upon excitation with a suitable wavelength of light, an electron is promoted to a higher energy level, leading to a redistribution of electron density. It is hypothesized that the electron-donating character of the phenyl and methyl-substituted thiazole ring, combined with the electron-withdrawing carbonitrile group, facilitates a charge transfer to an excited state with a larger dipole moment.

In non-polar environments, the excited state is less stabilized, and the emission occurs at a higher energy (shorter wavelength). In polar environments, the larger dipole moment of the excited state is stabilized by the surrounding polar solvent molecules, leading to a lower energy emission (longer wavelength, red-shifted). This solvatochromic shift in the emission spectrum can be correlated with the polarity of the microenvironment.

ICT_Mechanism Ground_State Ground State (S₀) Small Dipole Moment Excitation Excitation (hν_abs) Excited_State Excited State (S₁) Large Dipole Moment (ICT) Excitation->Excited_State Emission_Nonpolar Emission (hν_em) (Non-polar Solvent) Higher Energy (Blue Shift) Excited_State->Emission_Nonpolar Fast Emission_Polar Emission (hν_em) (Polar Solvent) Lower Energy (Red Shift) Excited_State->Emission_Polar Slower, Stabilized Relaxation_Nonpolar Relaxation_Polar

Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.

Protocols

Preparation of Stock Solutions

Rationale: Accurate and reproducible results depend on the correct preparation and storage of the probe. Due to its expected limited aqueous solubility, a stock solution in a dry, polar aprotic solvent is recommended.

  • Materials:

    • This compound (MW: 200.26 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 2 mg).

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. For 2 mg, this would be 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol for Characterizing Solvatochromic Properties

Rationale: To validate the proposed mechanism and quantify the probe's sensitivity to polarity, its spectral properties must be measured in a range of solvents with varying polarities.

  • Materials:

    • 10 mM stock solution of the probe in DMSO.

    • A series of solvents of different polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

    • Quartz cuvettes.

    • UV-Vis spectrophotometer.

    • Fluorometer.

  • Procedure:

    • Prepare a working solution of the probe in each solvent at a final concentration of 10 µM. To do this, add 1 µL of the 10 mM DMSO stock to 1 mL of each solvent.

    • For each solution, record the absorbance spectrum to determine the maximum absorption wavelength (λabs).

    • Using the determined λabs as the excitation wavelength, record the fluorescence emission spectrum for each solution.

    • Note the maximum emission wavelength (λem) for each solvent.

    • Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.

Protocol for Cellular Imaging of Microenvironment Polarity

Rationale: This protocol outlines the use of this compound for live-cell imaging to visualize differences in intracellular polarity, for instance, between the cytoplasm and lipid droplets.

  • Materials:

    • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes.

    • 10 mM stock solution of the probe in DMSO.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for excitation, and blue/green channels for emission).

  • Procedure:

    • Grow cells to 60-80% confluency on glass-bottom dishes.

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the loading medium and wash the cells twice with warm PBS.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Acquire images in at least two different emission channels (e.g., a "blue" channel for non-polar environments and a "green" channel for polar environments) to allow for ratiometric analysis.

    • Analyze the images by calculating the ratio of the fluorescence intensity in the green channel to that in the blue channel. This ratio will provide a semi-quantitative map of intracellular polarity.

Cellular_Imaging_Workflow Start Start: Cultured Cells on Glass-Bottom Dish Prepare_Probe Prepare Working Solution (1-10 µM in Medium) Start->Prepare_Probe Wash_1 Wash Cells with PBS Prepare_Probe->Wash_1 Incubate Incubate with Probe (15-30 min, 37°C) Wash_1->Incubate Wash_2 Wash Cells with PBS (2x) Incubate->Wash_2 Add_Buffer Add Imaging Buffer Wash_2->Add_Buffer Image Fluorescence Microscopy (Dual Channel Acquisition) Add_Buffer->Image Analyze Ratiometric Image Analysis Image->Analyze

Caption: Workflow for cellular imaging using the molecular probe.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This may be due to excess probe that was not washed away. Increase the number of washing steps or reduce the probe concentration.

  • Low Signal: The probe concentration may be too low, or the incubation time too short. Optimize these parameters. Also, ensure that the excitation and emission wavelengths used on the microscope are appropriate for the probe.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) after imaging, reduce the probe concentration, the incubation time, or the intensity and duration of the excitation light.

  • No Solvatochromic Shift: It is possible that the hypothesized ICT character is not strong enough in this particular molecule. In this case, it may still function as a general staining agent, but not as a ratiometric polarity probe.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds may cause skin, eye, and respiratory irritation.[12] Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Ordering Information

Product NameCatalog Number
This compoundGEM-PROBE-001

References

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]

  • Bayramin, D., & Öztürk, G. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence, 35, 12173–12196. Available from: [Link]

  • Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics. RSC Publishing. Available from: [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PMC. Available from: [Link]

  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. Available from: [Link]

  • Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Fei, X., Gu, Y., Ban, Y., Liu, Z., & Zhang, B. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & medicinal chemistry, 17(2), 585–591. Available from: [Link]

  • Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. PubMed. Available from: [Link]

  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. PubMed. Available from: [Link]

  • Yadav, C. K., Nandeshwarappa, B. P., & Pasha, K. M. M. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chimica Techno Acta, 10(1). Available from: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. Available from: [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). Available from: [Link]

  • Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. Journal of the American Chemical Society. Available from: [Link]

  • Small-molecule fluorescent probes and their design. RSC Publishing. Available from: [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available from: [Link]

  • Recent Progress in Identifying Bacteria with Fluorescent Probes. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Introduction

This compound is a valuable heterocyclic compound, with the thiazole core being a prominent scaffold in many biologically active molecules and pharmaceutical agents.[1][2] Its synthesis is most commonly achieved through a variation of the Hantzsch thiazole synthesis, a robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[3][4] This guide will focus on troubleshooting and optimizing this synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is one of the most common challenges in thiazole synthesis. The issue can often be traced back to one of several factors, including reactant purity, reaction conditions, or the formation of side products.[5]

  • Purity of Starting Materials: The purity of your thioamide (in this case, benzothioamide) and your α-haloketone is critical. Impurities can lead to unwanted side reactions that consume your starting materials and complicate purification.[5]

    • Recommendation: Ensure your starting materials are of high purity. If necessary, recrystallize or purify them before use. Also, ensure your solvents are anhydrous, as water can interfere with the reaction.[5]

  • Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.

    • Recommendation: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition or the formation of unwanted side products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Choice of Solvent: The solvent plays a crucial role in the solubility of reactants and intermediates, which in turn affects the reaction rate and yield.[5]

    • Recommendation: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis.[6] However, other polar protic or aprotic solvents can also be effective. If you are experiencing low yields, consider screening other solvents such as methanol, isopropanol, or DMF.

  • Side Reactions: The Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5]

    • Recommendation: Careful control of the reaction pH can help minimize the formation of these byproducts. The use of a mild base can be beneficial.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I identify and minimize them?

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture.

  • Identification of Impurities:

    • Unreacted Starting Materials: Run co-spots of your starting materials alongside your reaction mixture to identify any unreacted components.

    • Intermediate Products: The Hantzsch synthesis proceeds through an intermediate before cyclization.[3] It's possible that this intermediate is present in your reaction mixture.

    • Byproducts: As mentioned, isomeric byproducts can form. These may have similar polarities to your desired product, making them difficult to separate.

  • Minimizing Impurities:

    • Stoichiometry: Ensure you are using the correct stoichiometric ratios of your reactants. An excess of one reactant can lead to the formation of byproducts.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while running it for too long can lead to decomposition.

    • Purification: If impurities are unavoidable, effective purification is key. Column chromatography is often the most effective method for separating closely related compounds.[7]

Q3: My product is an oil and is difficult to purify. What should I do?

Obtaining an oily product instead of a solid can be frustrating, but there are several strategies to address this.

  • Initial Work-up: The oil may contain residual solvents or low-molecular-weight impurities. Dissolve the oil in a suitable solvent like dichloromethane, wash with a saturated sodium bicarbonate solution and then brine, dry the organic layer with a drying agent like sodium sulfate, and remove the solvent under reduced pressure.[7]

  • Column Chromatography: This is the most effective method for purifying oily products. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.[7]

  • Inducing Crystallization:

    • Solvent Selection: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then cooling it slowly. The ideal solvent will dissolve the compound when hot but not when cold.

    • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the cooled solution can induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Hantzsch synthesis of this compound?

The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][8]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • Benzothioamide: Provides the C2, N3, and S1 atoms of the thiazole ring.

  • An α-haloketone: In this case, a halogenated derivative of acetoacetonitrile (3-chloro-2-oxobutanenitrile or 3-bromo-2-oxobutanenitrile) would provide the C4, C5, the methyl group at C4, and the carbonitrile group at C5.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate at regular intervals and comparing it to the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the recommended purification techniques for the final product?

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is an excellent way to obtain a highly pure product. Experiment with different solvents to find the one that gives the best recovery and purity.

  • Column Chromatography: This is the preferred method for purifying oily products or for separating the desired product from impurities with similar polarities.[7] A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothioamide (1 equivalent) in ethanol.

  • Addition of α-haloketone: To this solution, add the α-haloketone (e.g., 3-bromo-2-oxobutanenitrile) (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.[5]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

The following table summarizes the potential effects of varying reaction parameters on the synthesis of this compound.

ParameterVariationExpected Outcome on YieldRationale
Temperature LowLowSlow reaction rate.
Optimal (e.g., reflux in ethanol)HighFaster reaction rate without significant decomposition.
HighDecreasedPotential for side reactions and decomposition of reactants or product.
Solvent Polar Protic (e.g., Ethanol)Generally GoodGood solubility for reactants and intermediates.
Polar Aprotic (e.g., DMF)Potentially HigherCan accelerate SN2 reactions.
Non-polar (e.g., Toluene)LowPoor solubility of starting materials.
Base No BaseModerateReaction may proceed, but risk of acidic side reactions.[5]
Mild Base (e.g., NaHCO3)ImprovedNeutralizes liberated acid, minimizing side reactions.
Strong Base (e.g., NaOH)DecreasedCan promote unwanted side reactions or decomposition.

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve Thioamide in Solvent start->reactants add_haloketone Add α-Haloketone reactants->add_haloketone heat Heat to Reflux add_haloketone->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize cool->neutralize extract Extract neutralize->extract purify Purify (Recrystallization/ Chromatography) extract->purify product Pure Product purify->product

Caption: A generalized workflow for the Hantzsch synthesis of thiazoles.

Troubleshooting Flowchart for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->check_conditions Pure purify_reagents->start optimize_conditions Systematically Vary Conditions (e.g., Solvent Screen) check_conditions->optimize_conditions Sub-optimal check_tlc Analyze TLC for Side Products check_conditions->check_tlc Optimal optimize_conditions->start adjust_ph Adjust pH (e.g., add mild base) check_tlc->adjust_ph Side Products Present optimize_purification Optimize Purification Method check_tlc->optimize_purification Clean Reaction adjust_ph->start end Improved Yield optimize_purification->end

Caption: A diagnostic flowchart for troubleshooting low reaction yields.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2020). PubMed Central. [Link]

  • 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]

  • 1,2,3,4,5,6-hexahydro-1,1,5,5-tetramethyl-7H-2,4a-methanonaphthalen-7-one, 23747-14-0. The Good Scents Company. [Link]

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

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Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable thiazole intermediate. As a molecule with significant potential in drug discovery, achieving high purity is paramount for reliable downstream applications and biological testing.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to address the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is an off-white or yellowish solid, but literature suggests it should be a white crystalline material. What is the likely cause?

A1: The appearance of a yellow or off-white color is a common observation and typically indicates the presence of minor, highly conjugated impurities or residual starting materials from the synthesis. The thiazole ring system itself can be susceptible to forming colored byproducts under certain reaction conditions, especially elevated temperatures or prolonged reaction times in the presence of acidic or basic catalysts. The primary goal should be the removal of these chromophoric impurities through recrystallization or chromatography.

Q2: What are the most probable impurities I should anticipate in my crude product?

A2: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for this class of compounds is the Hantzsch thiazole synthesis or a related condensation reaction. Based on this, the most common impurities are:

  • Unreacted Starting Materials:

    • Benzothioamide (or a precursor like benzoyl isothiocyanate).[3]

    • An α-halocarbonyl compound, such as 2-chloro-3-oxobutanenitrile or its equivalent.

  • Side-Products:

    • Self-condensation products of the α-halocarbonyl reactant.

    • Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide if water is present, particularly under harsh pH conditions. While less common for nitriles than esters, it can occur.[4]

Q3: My ¹H NMR spectrum is clean for the desired product, but the TLC plate shows a faint spot very close to my main product spot. Can I proceed with this material?

A3: While a clean ¹H NMR is a good indicator of purity, co-eluting impurities on TLC suggest the presence of structurally similar compounds that may not be easily distinguishable by proton NMR alone (e.g., regioisomers or certain aromatic byproducts). For applications requiring high purity, such as biological screening or reference standard preparation, further purification is strongly recommended. A change in the TLC solvent system to achieve better separation can help diagnose the issue. If separation is still poor, preparative HPLC with a different stationary phase (e.g., a phenyl-hexyl column) may be necessary to resolve the impurity.[5]

Troubleshooting and Optimization Guide

This section addresses more complex purification issues that require a systematic, problem-solving approach.

Issue 1: Low yield after recrystallization.

Low recovery from recrystallization is a frequent challenge. The cause is often suboptimal solvent selection or procedural execution.

Causality & Solution Workflow:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. Given the aromatic nature of this compound, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are excellent starting points.[6]

  • Excessive Solvent Volume: Using too much solvent is the most common cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent. See the detailed protocol below for a systematic approach.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder, trapping impurities. Ensure the hot, filtered solution is allowed to cool slowly to room temperature before moving it to an ice bath.

  • Seeding: If crystallization does not initiate upon cooling, adding a single, pure crystal of the product (a "seed crystal") can induce the formation of larger, purer crystals.

Protocol 1: Systematic Recrystallization of this compound

  • Solvent Screening: In parallel on a small scale, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and then upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Issue 2: The product appears to streak or decompose on a standard silica gel column.

Thiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[7]

Causality & Solution Workflow:

  • Silica Acidity: Standard silica gel has a pKa of ~4.5, making its surface acidic. This can catalyze the decomposition of acid-sensitive functional groups.

  • Troubleshooting Steps:

    • Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine (or another volatile base). This deactivates the acidic silanol groups.

    • Switch to Alumina: Alumina is available in neutral, basic, or acidic grades. For a potentially acid-sensitive compound, neutral or basic alumina is an excellent alternative stationary phase.[7]

    • Alternative Chromatography: If the compound is highly sensitive, consider reverse-phase flash chromatography or preparative HPLC with a buffered mobile phase.

Issue 3: An impurity co-elutes with the product during column chromatography.

This occurs when the impurity has a polarity very similar to the product, making separation difficult with standard eluent systems.

Causality & Solution Workflow:

  • Insufficient Selectivity: The chosen eluent system (e.g., hexane/ethyl acetate) may not provide enough selectivity to resolve the two compounds.

  • Optimization Strategy:

    • Change Solvent System: Introduce a solvent with different chemical properties. For aromatic compounds like this, switching from an ethyl acetate-based system to one containing toluene or dichloromethane can alter the π-π interactions with the stationary phase and improve separation.[7]

    • Isocratic vs. Gradient Elution: If using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.[8]

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is the definitive solution. A phenyl-based column (e.g., Phenyl-Hexyl) can offer unique selectivity for aromatic compounds compared to standard C18 columns due to enhanced π-π interactions.[5]

Data & Protocols

Reference Data for Purification
ParameterRecommended Solvents/ConditionsRationale & Notes
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/Hexane, TolueneThe choice depends on the specific impurities. Ethanol is a good starting point. A mixed-solvent system like Ethyl Acetate/Hexane offers fine-tunable polarity.[6]
TLC Analysis Hexane:Ethyl Acetate (7:3 v/v)Provides a good starting point for assessing crude purity. Adjust ratio as needed to achieve an Rf of ~0.3-0.4 for the product.
Flash Chromatography (Normal Phase) Stationary Phase: Silica Gel (or Neutral Alumina) Eluent: Gradient of 10% to 50% Ethyl Acetate in HexaneA gradient elution is generally more effective for separating multiple components than an isocratic system.[8][9]
Flash Chromatography (Acid-Sensitive) Stationary Phase: Silica Gel treated with 1% Triethylamine Eluent: Gradient of 10% to 50% Ethyl Acetate in Hexane (with 1% Et₃N)The triethylamine in the eluent maintains a neutral environment on the column, preventing degradation.[7]
Protocol 2: Flash Column Chromatography
  • TLC Optimization: Determine the optimal eluent system by TLC, aiming for an Rf value of ~0.3 for the target compound.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by removing the solvent via rotary evaporation to create a free-flowing powder.[10]

  • Elution: Carefully add the silica-adsorbed sample to the top of the column. Begin elution with the starting solvent system, gradually increasing the polarity based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow Start Crude Product Recrystallize Attempt Recrystallization Start->Recrystallize CheckPurity1 Check Purity (TLC, NMR) Recrystallize->CheckPurity1 ColumnChrom Perform Column Chromatography CheckPurity1->ColumnChrom  No End Pure Product CheckPurity1->End  Yes CheckPurity2 Check Purity (TLC, NMR) ColumnChrom->CheckPurity2 PrepHPLC Consider Preparative HPLC CheckPurity2->PrepHPLC  No (Co-elution) CheckPurity2->End  Yes

Caption: Decision tree for selecting the appropriate purification method.

Impurity_Analysis cluster_reactants Starting Materials cluster_reaction Reaction Mixture cluster_products Crude Product Composition ReactantA Benzothioamide DesiredReaction Hantzsch Synthesis ReactantA->DesiredReaction Impurity Impurities ReactantA->Impurity Unreacted ReactantB α-Halo Carbonyl Nitrile ReactantB->DesiredReaction ReactantB->Impurity Unreacted SideReaction Side Reactions (e.g., Hydrolysis) DesiredReaction->SideReaction Product Desired Product DesiredReaction->Product SideReaction->Impurity

Caption: Sources of impurities in a typical synthesis.

References

  • ChemSynthesis. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile.
  • ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Siddiqui, A. A., & Mishra, R. (2012). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Journal of Heterocyclic Chemistry, 49(1), 1-20. Available at: [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • National Institutes of Health. (2014). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). Retrieved from [Link]

  • National Institutes of Health. (2010). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Ismail, M. M. (2019). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 84-91.
  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

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Technical Support Center: Navigating the Stability of the Nitrile Group in Thiazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the nitrile (-C≡N) functional group during the synthesis of thiazole rings. Drawing from established chemical principles and field-proven insights, this resource is designed to help you anticipate challenges, diagnose experimental issues, and implement robust solutions to ensure the integrity of your nitrile-containing target molecules.

Introduction: The Nitrile Group - A Double-Edged Sword in Thiazole Synthesis

The nitrile group is a valuable functional handle in medicinal chemistry, offering a gateway to amines, carboxylic acids, and tetrazoles, while also contributing to the electronic properties and binding capabilities of a molecule. However, its triple bond makes it susceptible to a range of chemical transformations, particularly under the varied conditions employed in classical thiazole ring syntheses. Understanding the interplay between your chosen synthetic route and the reactivity of the nitrile group is paramount to success. This guide will walk you through the potential pitfalls and provide actionable strategies for preserving this critical functional group.

Frequently Asked Questions (FAQs)

Q1: My nitrile-containing starting material is degrading during my Hantzsch thiazole synthesis. What are the likely causes?

A: The Hantzsch synthesis, which typically involves the condensation of an α-halocarbonyl with a thioamide, can present several challenges for a nitrile group. The most common cause of degradation is hydrolysis of the nitrile to a primary amide or a carboxylic acid. This can be promoted by:

  • Acidic or Basic Conditions: The reaction is often carried out in solvents like ethanol or methanol, which can contain acidic or basic impurities. Prolonged heating in these solvents can lead to nitrile hydrolysis.[1][2]

  • Water Content: The presence of water in your reagents or solvent can directly participate in the hydrolysis of the nitrile group, especially at elevated temperatures.

Q2: I'm observing a significant amount of a carboxylic acid byproduct instead of my desired cyanothiazole. How can I prevent this?

A: The formation of a carboxylic acid byproduct is a strong indicator of nitrile hydrolysis. To mitigate this, consider the following:

  • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Using freshly distilled solvents and oven-dried glassware is crucial.

  • Temperature and Reaction Time: Minimize the reaction temperature and time as much as possible. Monitor the reaction progress closely by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral pH. The addition of a non-nucleophilic base can sometimes help to neutralize any acidic impurities.

Q3: Can the nitrile group react with the other reagents in the Hantzsch synthesis?

A: While less common than hydrolysis, side reactions with other components are possible. For instance, under certain conditions, the thioamide could potentially add to the nitrile group, though this is not a typical pathway in Hantzsch synthesis. The primary concern remains the stability of the nitrile to the overall reaction environment.

Q4: I am using the Cook-Heilbron synthesis with an α-aminonitrile. How stable is the nitrile group in this reaction?

A: The Cook-Heilbron synthesis, which forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, is generally conducted under mild conditions.[3] However, the term "mild" can be relative, and the nitrile group's stability should not be taken for granted, especially if aqueous workups or prolonged reaction times are involved. Hydrolysis to the corresponding α-amino amide or acid can still occur.

Troubleshooting Guides by Synthesis Method

Guide 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a workhorse for thiazole formation, but the reaction conditions can be harsh on sensitive functional groups like nitriles.

Problem 1: Low yield of the desired cyanothiazole with the presence of a more polar byproduct.

  • Diagnosis: This strongly suggests hydrolysis of the nitrile group to a carboxylic acid. The carboxylic acid will have a much lower Rf value on a normal-phase TLC plate.

  • Troubleshooting Workflow:

    Hantzsch_Troubleshooting start Low yield of cyanothiazole check_h2o Verify Anhydrous Conditions start->check_h2o Primary Suspect: Hydrolysis check_temp_time Optimize Temperature & Reaction Time check_h2o->check_temp_time If still low yield success Improved Yield check_h2o->success Issue Resolved check_ph Control Reaction pH check_temp_time->check_ph If byproducts persist check_temp_time->success Issue Resolved protect_nitrile Consider Nitrile Protecting Group check_ph->protect_nitrile As a last resort check_ph->success Issue Resolved protect_nitrile->success Issue Resolved

    Troubleshooting workflow for nitrile hydrolysis in Hantzsch synthesis.

  • Detailed Solutions:

    • Ensure Anhydrous Conditions:

      • Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, DMF).

      • Dry all glassware in an oven at >100 °C for several hours before use.

      • Store hygroscopic reagents (e.g., some thioamides) in a desiccator.

    • Optimize Reaction Parameters:

      • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary. Microwave synthesis can sometimes offer rapid heating to the target temperature, minimizing overall heating time.

      • Reaction Time: Monitor the reaction by TLC or LC-MS every 30-60 minutes. Work up the reaction as soon as the starting material is consumed to prevent product degradation.

    • pH Management:

      • The Hantzsch reaction can generate HX as a byproduct, leading to acidic conditions. The addition of a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) can help maintain neutrality. However, be cautious as strong bases can also promote nitrile hydrolysis.

Problem 2: Formation of an unexpected, complex mixture of products.

  • Diagnosis: This could be due to the decomposition of starting materials or the desired product under the reaction conditions. The nitrile group itself might be participating in unforeseen side reactions.

  • Solutions:

    • Reagent Purity: Ensure the α-halocarbonyl and thioamide are of high purity. Impurities can lead to a cascade of side reactions.

    • Degassing: If you suspect oxidative decomposition, degassing the solvent before use and running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial.

Guide 2: Gabriel-Type Thiazole Synthesis

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).

Problem: My nitrile-containing α-acylaminoketone is not yielding the expected cyanothiazole.

  • Diagnosis: The nitrile group is generally robust to P₄S₁₀. However, the workup conditions, which often involve aqueous base, can lead to hydrolysis. Additionally, the high temperatures often required for this reaction can promote nitrile degradation.

  • Solutions:

    • Careful Workup: During the aqueous workup, keep the temperature low and the exposure to strong base as brief as possible.

    • Alternative Thionating Agents: Consider using milder thionating agents like Lawesson's reagent, which may allow for lower reaction temperatures.

    • Solvent Choice: High-boiling, aprotic solvents like pyridine or dioxane are often used. Ensure they are anhydrous.

Guide 3: Cook-Heilbron Thiazole Synthesis

This method is valuable for the synthesis of 5-aminothiazoles from α-aminonitriles.

Problem: Low yield and formation of α-amino acid or amide byproducts.

  • Diagnosis: The α-aminonitrile starting material is susceptible to hydrolysis, especially if the reaction is run in aqueous media or for extended periods.

  • Solutions:

    • Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the presence of water.

    • Reaction Time: As with other methods, monitor the reaction closely and work it up promptly upon completion.

    • pH Control: The reaction is often carried out under neutral or slightly basic conditions. Avoid strongly acidic or basic conditions during the reaction and workup.

Advanced Strategy: The Use of Protecting Groups

When all other troubleshooting steps fail, or if your substrate is particularly sensitive, the use of a protecting group for the nitrile functionality may be necessary. However, this adds steps to your synthesis (protection and deprotection) and should be considered a last resort.

Common Protecting Group Strategies for Nitriles:

  • Conversion to a Tetrazole: The nitrile can be converted to a tetrazole ring, which is generally more stable to a wider range of conditions. The nitrile can often be regenerated from the tetrazole at a later stage.

  • Complexation with a Lewis Acid: In some cases, a Lewis acid can be used to temporarily complex with the nitrile nitrogen, altering its reactivity. This is a more advanced and less common strategy.

Table 1: Summary of Nitrile Stability Challenges and Solutions in Thiazole Syntheses

Synthesis MethodPotential Issues for Nitrile GroupKey Troubleshooting Steps
Hantzsch Hydrolysis to amide/carboxylic acid due to acidic/basic conditions and water.Use anhydrous reagents/solvents, optimize temperature and time, control pH.
Gabriel Hydrolysis during basic workup, degradation at high temperatures.Careful workup at low temperature, consider milder thionating agents.
Cook-Heilbron Hydrolysis of the α-aminonitrile starting material.Use aprotic solvents, minimize reaction time, maintain neutral pH.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a Cyanothiazole under Optimized Conditions

This protocol provides a general guideline for minimizing nitrile hydrolysis.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-halocarbonyl (1.0 eq) and the nitrile-containing thioamide (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (or another suitable anhydrous solvent) via syringe under an inert atmosphere (N₂ or Ar).

  • Heating: Heat the reaction mixture to a gentle reflux (or the lowest effective temperature) and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography. Avoid aqueous workups if possible.

Mechanistic Insights

The susceptibility of the nitrile group to hydrolysis is rooted in the electrophilicity of the carbon atom.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nitrile_acid R-C≡N protonated_nitrile [R-C≡N-H]+ nitrile_acid->protonated_nitrile + H+ attack_h2o Addition of H₂O protonated_nitrile->attack_h2o + H₂O imidic_acid Imidic Acid Intermediate attack_h2o->imidic_acid amide_acid Amide imidic_acid->amide_acid Tautomerization nitrile_base R-C≡N attack_oh Addition of OH- nitrile_base->attack_oh + OH- anionic_intermediate Anionic Intermediate attack_oh->anionic_intermediate amide_base Amide anionic_intermediate->amide_base + H₂O - OH-

Mechanisms of nitrile hydrolysis under acidic and basic conditions.

Under acidic conditions, protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1] In basic conditions, the strong nucleophile, hydroxide, directly attacks the nitrile carbon.[1] Both pathways lead to an amide intermediate, which can be further hydrolyzed to a carboxylic acid under the reaction conditions.

References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). bepls. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. [Link]

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Troubleshooting low purity of synthesized 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to product purity. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic outcomes. Thiazole derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1][2]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, common issues encountered during the synthesis and workup of this compound. The diagnostic questions below will help you identify the root cause of low purity and guide you toward an effective solution.

Q1: My final product after solvent evaporation is a dark, viscous oil or a waxy solid, not the expected crystalline material. What is the likely cause and how can I purify it?

A1: This is a very common outcome and typically points to one or more of the following issues:

  • Incomplete Reaction: Significant amounts of starting materials, particularly the α-halo-β-ketonitrile or thiobenzamide, may still be present.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO may be trapped in the product.

  • Formation of Side-Products: The Hantzsch thiazole synthesis, while generally robust, can produce side-products, especially if the reaction temperature is too high or the reaction time is excessive.[3]

Causality & Solution Pathway: An oily product indicates that the impurities are preventing the crystallization of your target compound. The immediate goal is to remove non-polar and acidic/basic impurities through a liquid-liquid extraction workup, followed by a more rigorous purification technique like column chromatography.

Recommended Protocol:

  • Aqueous Workup: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Water (H₂O) to remove water-soluble byproducts.

    • A saturated solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: If the product remains oily, column chromatography is the most effective next step.[4] An oily product is not suitable for recrystallization. See the detailed protocol for Flash Column Chromatography in the "Purification Protocols" section below.

Q2: My NMR analysis shows multiple sets of unexpected peaks. What are the most probable impurities from a Hantzsch thiazole synthesis?

A2: The impurities observed in your NMR spectrum are fingerprints of the reaction's efficiency and specificity. The most common impurities in this synthesis are:

  • Unreacted Thiobenzamide: This will show characteristic aromatic protons and a broad N-H signal.

  • Unreacted α-halo-β-ketonitrile: (e.g., 2-chloro-3-oxobutanenitrile). This will exhibit sharp singlets for the methyl and methine protons.

  • Hydrolyzed Starting Materials: If moisture is present, the nitrile group of the starting material or product can hydrolyze to a carboxamide or carboxylic acid. The α-haloketone can also decompose.

  • Side-Products from Self-Condensation: The α-halo-β-ketonitrile can potentially react with itself under basic conditions.

Expert Insight: The key to diagnosis is comparing your crude NMR to the spectra of your starting materials. Unreacted starting materials are the most frequent culprits. The presence of numerous unidentifiable peaks in the aromatic or aliphatic region may suggest degradation or polymerization, often caused by excessive heat.

Q3: My initial product precipitates from the reaction mixture, but its melting point is broad and low, and TLC analysis shows multiple spots. How can I improve its purity?

A3: Co-precipitation of impurities with the product is common when the product is poorly soluble in the reaction solvent. This initial solid should be considered an "enriched crude" product, not a pure one. Recrystallization is the ideal next step for purifying a solid material.

Causality & Solution Pathway: The principle of recrystallization relies on the differential solubility of your product and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (0-4°C), while the impurities remain soluble at low temperatures.

Recommended Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable system.

  • Perform Recrystallization: Once an appropriate solvent is identified, proceed with the detailed Recrystallization Protocol outlined in the "Purification Protocols" section. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[5]

Q4: I've tried recrystallization, but the purity did not improve significantly, or I experienced a massive loss of product. What is my next option?

A4: This situation strongly suggests that the impurities have solubility properties very similar to your desired product, making separation by recrystallization ineffective. It can also mean that your product is highly soluble in the chosen solvent, even at low temperatures, leading to poor recovery.

The Definitive Solution: Flash Column Chromatography When recrystallization fails, column chromatography is the method of choice for separating compounds with close polarities.[6]

Expert Insight: Before running a column, it is absolutely essential to determine the correct mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., gradients of hexane/ethyl acetate) to find a composition that gives good separation between your product spot and the impurity spots, with a target Rf value for your product of approximately 0.3-0.4.[4] This preliminary TLC work saves significant time and material.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing purity issues with your synthesized this compound.

G cluster_start cluster_state cluster_actions cluster_check cluster_end start Low Purity Crude Product oil Is the product an oil/waxy solid? start->oil solid Product is a solid oil->solid No workup Perform Aqueous Workup (Wash with NaHCO3, Brine) oil->workup Yes recrystallize Attempt Recrystallization solid->recrystallize column Perform Flash Column Chromatography workup->column recryst_ok Purity & Yield Acceptable? recrystallize->recryst_ok end_ok High Purity Product column->end_ok Success end_fail Consult Advanced Purification (e.g., Prep-HPLC) column->end_fail Failure recryst_ok->column recryst_ok->end_ok Yes

Caption: A decision tree for troubleshooting and purifying the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and dependable method is the Hantzsch Thiazole Synthesis .[7] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1][8] For your specific target, the reactants would be:

  • Thiobenzamide

  • 2-chloro-3-oxobutanenitrile (or its bromo- equivalent)

The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring. This method is widely used due to its high yields and tolerance for a variety of functional groups.[3]

Q2: How much do reaction conditions affect the final purity?

A2: Reaction conditions are critical and directly impact the impurity profile of your crude product. Optimizing these parameters is key to minimizing the purification burden.

ParameterEffect on Purity & CausalityRecommended Starting Point
Temperature Too High: Can lead to the formation of dark, polymeric side-products and decomposition of starting materials. Too Low: Results in an incomplete reaction, leaving large amounts of starting materials.Reflux in ethanol (~78°C) is a common starting point. Monitor reaction progress closely.[9]
Solvent The solvent affects the solubility of reactants and intermediates, influencing the reaction rate. Protic solvents like ethanol are common and effective.[10]Absolute Ethanol.
Reaction Time Too Short: Incomplete reaction. Too Long: Can promote the formation of degradation products, especially at elevated temperatures.Monitor by TLC every 30-60 minutes until the limiting starting material is consumed. A typical reaction time is 3-6 hours.[9]
Stoichiometry Using a slight excess (1.1 to 1.2 equivalents) of one reagent can help drive the reaction to completion but will require removal during purification.Start with a 1:1 molar ratio of reactants.
Q3: What are the primary safety concerns when performing this synthesis?

A3: Safety must always be the top priority. Key hazards include:

  • α-Haloketones: These compounds are often potent lachrymators (tear-producing agents) and are toxic. Always handle them in a certified chemical fume hood.

  • Thioamides: Many thioamides have known toxicity. Avoid inhalation of dust and skin contact.

  • Solvents: Use appropriate caution for the flammability and toxicity of the solvents being used.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Purification Protocols

Here are detailed, step-by-step protocols for the two primary purification techniques discussed.

Protocol 1: Recrystallization for Solid Products

This protocol is designed to purify a solid crude product by removing soluble impurities.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of your chosen recrystallization solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid just dissolves completely at or near the boiling point. Do not add excessive solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is essential for forming pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is essential for purifying oils or solids that fail to purify by recrystallization.[11]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate. Find a ratio that provides a product Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Select an appropriate size column. Pack it with silica gel, either as a dry powder followed by the eluent or as a slurry of silica in the least polar eluent you will use. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your compounds. This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Synthesis Reaction Diagram

Caption: The Hantzsch synthesis pathway for the target molecule.

References

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). [Link]

  • Thiazole. Wikipedia. [Link]

  • 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Synthesis of alpha-aminonitriles.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Impurity profile of amino acids?. ResearchGate. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. National Institutes of Health (NIH). [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile. Thiazole scaffolds are pivotal in medicinal chemistry, and mastering their synthesis at scale is crucial for advancing drug discovery programs.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges during process scale-up.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the target thiazole ring is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of a thioamide (benzthioamide in this case) with an α-halocarbonyl compound. The overall transformation is depicted below:

Reaction Scheme: Benzthioamide + 2-chloro-3-oxobutanenitrile → this compound + HCl

The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

Overall Synthesis & Troubleshooting Workflow

The following diagram outlines the critical stages from starting material assessment to final product qualification, highlighting key decision points for troubleshooting.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Final Analysis QC Starting Material QC (Benzthioamide, α-haloketone) Reaction Hantzsch Reaction (Solvent, Temp Control) QC->Reaction Monitoring In-Process Control (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Stalled? Adjust Temp/Time Workup Aqueous Work-up (Quench, Neutralize) Monitoring->Workup Reaction Complete? Isolation Crude Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis Analysis->Purification Impure? Re-purify Release Product Release Analysis->Release Start Start->QC

Caption: High-level workflow for the synthesis, purification, and analysis of the target thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound? The Hantzsch thiazole synthesis is the classic and most dependable method.[2] It is a high-yielding reaction that utilizes readily available starting materials: benzthioamide and an α-halo-β-ketonitrile like 2-chloro-3-oxobutanenitrile. Its mechanism is well-understood, making troubleshooting and optimization more straightforward.

Q2: What are the primary safety concerns when running this synthesis at scale? The main hazards are associated with the starting materials and the reaction's thermal profile.

  • α-Haloketones: These reagents are often lachrymatory and corrosive. Handling requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermicity: The initial S-alkylation step can be exothermic. When scaling up, this can lead to a rapid temperature increase, potentially causing solvent to boil and side reactions to occur. Controlled, slow addition of one reagent to the other, potentially with external cooling, is critical.

Q3: What is a reasonable lab-scale yield to target before process optimization? Yields for Hantzsch syntheses are typically high.[5] A well-executed lab-scale reaction (1-10 g) should provide a crude yield of 80-95% before purification. If your yields are significantly below this range, it indicates a fundamental issue with reagent quality or reaction conditions that needs to be addressed before scaling.

Q4: Can microwave irradiation be used to accelerate this reaction? Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction, often leading to dramatically reduced reaction times and high yields.[6][7] While excellent for rapid library synthesis at a small scale, translating microwave conditions to large-scale batch reactors requires specialized equipment and careful process safety evaluation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the most common causes? Low yields are typically traced back to four key areas: reagent quality, reaction conditions, stoichiometry, or moisture.

Potential Cause Underlying Rationale Recommended Action & Verification
Poor Reagent Quality The α-haloketone can degrade upon storage, especially if exposed to light or moisture. The thioamide may contain impurities from its synthesis.[8]Action: Verify the purity of starting materials via NMR or melting point analysis. Use freshly prepared or recently purchased α-haloketone if possible.
Suboptimal Temperature The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. If the temperature is too low, the reaction will be slow or stall.[2]Action: Ensure the internal reaction temperature reaches the target (typically reflux in a solvent like ethanol). Monitor with a calibrated thermometer. If the reaction is still slow, a higher boiling point solvent could be explored.
Incorrect Stoichiometry While the reaction is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the α-haloketone is prone to degradation.[9]Action: Run a small-scale experiment with 1.2 equivalents of benzthioamide. Monitor by TLC or LC-MS to see if conversion improves compared to a 1:1 ratio.
Presence of Water Excessive water can hydrolyze the α-haloketone or interfere with the dehydration step of the mechanism.Action: Use anhydrous solvents and ensure glassware is thoroughly dried before use. If necessary, run the reaction under an inert atmosphere (e.g., nitrogen).
Problem Area 2: Significant Impurity Formation

Q: My crude product analysis (TLC, LC-MS) shows several significant byproducts. What are they and how can they be minimized? Side reactions often compete with the main Hantzsch pathway, especially under non-optimized conditions.

Q: I see an isomeric byproduct. What is it? Under certain acidic conditions, the Hantzsch synthesis can yield an isomeric 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole structure (in cases where thiourea is used).[8] While our target is not an aminothiazole, analogous side reactions can occur. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired aromatic product.[8]

Q: How do I prevent the formation of dark, tarry substances? Tar formation is usually a sign of decomposition, often caused by excessive heat or prolonged reaction times.

  • Minimize Reaction Time: Monitor the reaction closely. Once it reaches completion (as judged by TLC/LC-MS), proceed with the work-up promptly.

  • Control Temperature: Avoid excessive heating. The target temperature should be sufficient for the reaction to proceed efficiently without causing degradation. If scaling up, ensure efficient heat dissipation to prevent localized "hot spots."

Problem Area 3: Product Isolation and Purification Challenges

Q: The work-up is difficult, and my product precipitates as an oil or is hard to filter. How can I improve this? This often relates to the work-up procedure and solvent choice.

  • Controlled Precipitation: After neutralizing the reaction mixture, the product should precipitate as a solid. If it oils out, it may be due to residual solvent or impurities. Try adding the reaction mixture slowly to a larger volume of cold non-solvent (like water) with vigorous stirring.

  • Filter Aid: If the solid is extremely fine and clogs the filter paper, using a pad of celite or another filter aid can significantly improve filtration speed.

Q: Recrystallization gives poor recovery. What are the best practices? Poor recovery is due to either choosing a suboptimal solvent system or using an incorrect solvent volume. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent System Solubility Profile Pros Cons
Ethanol/Water Soluble in hot ethanol; insoluble in water.Effective for many thiazoles, readily available, low toxicity.May require careful adjustment of the water ratio to induce crystallization.
Ethyl Acetate/Hexane Soluble in ethyl acetate; insoluble in hexane.Excellent solvent power, volatile for easy drying.Flammable; may require larger volumes.
Isopropanol Moderately soluble when hot, poorly soluble when cold.Good balance of solvency and volatility.May not be a strong enough solvent for very pure, crystalline material.

Action: Perform small-scale solubility tests to identify the best solvent. Dissolve the crude material in a minimal amount of hot solvent to ensure the solution is saturated. Allow it to cool slowly to form larger, purer crystals.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g Scale)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzthioamide (4.70 g, 34.2 mmol, 1.0 eq).

  • Dissolution: Add 50 mL of anhydrous ethanol and stir until the solid is fully dissolved.

  • Reagent Addition: Add 2-chloro-3-oxobutanenitrile (4.00 g, 34.2 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[9][10]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of cold water with stirring.

  • Neutralization: If the aqueous solution is acidic, slowly add a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).[9]

  • Drying: Dry the solid under vacuum to a constant weight. The expected crude product is a pale yellow or off-white solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Key Considerations for Scale-Up (100 g → 1 kg)
  • Thermal Management: The Hantzsch reaction is exothermic. For a 1 kg scale, use a jacketed reactor with controlled heating/cooling. Add the α-haloketone solution portion-wise or via a dropping funnel to the thioamide solution to maintain the internal temperature below a set point (e.g., < 40°C) during the addition phase before heating to reflux.

  • Mixing: Ensure adequate agitation. At larger scales, reactants can form slurries. An overhead mechanical stirrer is necessary to ensure the mixture is homogenous and to prevent localized heating.

  • Work-up and Isolation: Quenching and neutralization will generate gas (CO2). Ensure the reactor has sufficient headspace and venting. For large-scale filtration, a Nutsche filter or centrifuge is more efficient than laboratory glassware.

  • Safety: Conduct a process safety review before scaling. Consider potential risks such as thermal runaway, reagent handling at scale, and waste disposal.

Hantzsch Synthesis Mechanism

The mechanism provides the chemical rationale for the reaction's success and potential pitfalls. Understanding it is key to effective troubleshooting.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Benzthioamide (Nucleophilic Sulfur) Intermediate1 S-Alkylation Adduct (Thioimidate ester) Thioamide->Intermediate1 1. SN2 Attack Haloketone α-haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Thiazole (Aromatic Product) Intermediate2->Product 3. Dehydration    (-H2O)

Caption: The three key steps of the Hantzsch synthesis: S-alkylation, cyclization, and dehydration.[2][4]

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kapustianyk, V., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Retrieved from [Link]

  • Al-Azzawi, A. M. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • Kassab, A. E., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. Retrieved from [Link]

  • O'Brien, A. G., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]

  • O'Brien, A. G., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][6][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bîcu, E., et al. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Retrieved from [Link]

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Validation & Comparative

Unveiling the Potential of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Development Professionals

The landscape of cancer therapy is perpetually evolving, driven by the pursuit of agents with enhanced efficacy and improved safety profiles over conventional treatments.[1][2][3] Within this dynamic field, heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a promising class of molecules for developing novel anticancer drugs.[4][5][6] The thiazole ring is a versatile pharmacophore present in numerous clinically approved agents and is recognized for its ability to interact with a wide array of biological targets implicated in cancer progression.[4][7]

This guide provides a comprehensive technical comparison of a specific, potent derivative, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile , against other established anticancer agents. We will dissect its chemical characteristics, explore its likely mechanism of action based on evidence from related compounds, present comparative efficacy data, and detail the experimental methodologies required for its evaluation.

Chemical & Structural Profile of the Target Compound

Understanding the foundational structure of this compound is crucial for appreciating its therapeutic potential.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₈N₂S[8]

  • Molecular Weight: 200.26 g/mol [8]

  • Structure:

    • A central, planar 1,3-thiazole ring.

    • A phenyl group attached at position 2.

    • A methyl group at position 4.

    • A carbonitrile (-C≡N) group at position 5.

The synthesis of this and similar thiazole derivatives typically involves the cyclization of appropriate precursors, such as the reaction between a thioamide and an α-haloketone.[8] The specific arrangement of its functional groups—the lipophilic phenyl ring, the electron-withdrawing nitrile, and the thiazole core—creates a unique electronic and steric profile that dictates its interaction with biological targets.

Postulated Mechanism of Action: Targeting Cancer Signaling Pathways

While the precise mechanism for this specific molecule is a subject of ongoing research, extensive studies on closely related thiazole derivatives provide strong indications of its likely mode of action. Many thiazole-based anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[9]

One of the most frequently implicated targets for advanced thiazole compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical tyrosine kinase in angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[9] Inhibition of VEGFR-2 can starve tumors of essential nutrients and oxygen, leading to apoptosis and a reduction in tumor volume.

The proposed mechanism involves the thiazole compound acting as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation events necessary for downstream signaling.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding P1 Phosphorylation (Activation) VEGFR2->P1 PI3K PI3K P1->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) P1->MAPK Akt Akt PI3K->Akt Proliferation Angiogenesis, Proliferation, Cell Survival Akt->Proliferation MAPK->Proliferation Thiazole_Compound 4-Methyl-2-phenyl-1,3- thiazole-5-carbonitrile Thiazole_Compound->VEGFR2 Inhibition

Caption: Standardized workflow for the MTT cell viability assay.

In Silico Insights: Molecular Docking

To further substantiate the proposed mechanism of action, molecular docking simulations are invaluable. These computational studies predict the binding affinity and orientation of a ligand (the thiazole compound) within the active site of a target protein (e.g., VEGFR-2). For other thiazole derivatives, docking studies have revealed favorable binding interactions, such as hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex and contribute to potent inhibition. [10]

Docking_Workflow Ligand Prepare Ligand (Thiazole Compound 3D Structure) Grid Define Binding Site (Grid Generation) Ligand->Grid Protein Prepare Protein Target (e.g., VEGFR-2 Crystal Structure) Protein->Grid Docking Run Docking Algorithm Grid->Docking Analysis Analyze Poses & Scores (Binding Energy, Interactions) Docking->Analysis

Caption: Conceptual workflow for molecular docking simulations.

Conclusion and Future Perspectives

The analysis of this compound, contextualized with data from its structural analogues, positions it as a highly promising candidate for further anticancer drug development. Its potent, low-micromolar cytotoxicity against a range of cancer cell lines suggests a powerful mechanism of action, likely involving the inhibition of critical signaling kinases such as VEGFR-2.

Compared to conventional chemotherapies that suffer from dose-limiting toxicities and targeted therapies that can be circumvented by resistance, novel thiazole derivatives like this one offer the potential for a wider therapeutic window and a more robust inhibitory profile.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Kinase profiling assays to confirm the specific targets and off-targets.

  • In Vivo Efficacy: Evaluation in animal xenograft models to translate in vitro potency into tangible antitumor activity.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead Optimization: Synthesis of further analogues to enhance potency, selectivity, and drug-like properties.

This compound represents a compelling starting point for a new generation of targeted anticancer agents, underscoring the enduring value of the thiazole scaffold in medicinal chemistry.

References

  • Title: 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile - ChemSynthesis Source: ChemSynthesis URL: [Link]

  • Title: Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate Source: ResearchGate URL: [Link]

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed URL: [Link]

  • Title: A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety Source: PubMed Central URL: [Link]

  • Title: Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: A Review on Anti-Cancer Agents: Conventional Drugs and Novel Target Specific Inhibitors Source: Asian Journal of Pharmacy and Technology URL: [Link]

  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations Source: PubMed Central URL: [Link]

  • Title: Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile Source: PubMed Central URL: [Link]

  • Title: Preparation of 4-methyl thiazole-5-carboxyl acid Source: Google Patents URL
  • Title: (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs Source: PubMed Central URL: [Link]

  • Title: What is the difference between classical chemotherapy and novel targeted therapy? #myeloma Source: YouTube URL: [Link]

  • Title: Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme Source: ACS Omega URL: [Link]

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Comparative Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This guide focuses on the 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile core, providing a detailed comparative analysis of its analogs to elucidate key structure-activity relationships (SAR). By examining how structural modifications influence biological outcomes, we aim to furnish researchers and drug development professionals with actionable insights for designing next-generation therapeutic agents.

Synthesis Strategy: Building the Thiazole Core

The primary route for synthesizing the this compound scaffold and its analogs is the well-established Hantzsch thiazole synthesis. This method offers a robust and versatile pathway to the core structure. The causality behind this choice lies in its efficiency, proceeding via a condensation reaction between a thioamide (e.g., thiobenzamide) and an α-halocarbonyl compound.

A common synthetic approach involves the reaction of a substituted thiobenzamide with an α-haloacetoacetonitrile derivative.[4] The reaction is typically carried out in a suitable solvent like ethanol and may be heated under reflux to drive the cyclization. The selection of specific substituted thiobenzamides and α-halocarbonyl compounds allows for the systematic introduction of diverse functional groups at the C2-phenyl ring and other positions, enabling a thorough exploration of the SAR.

For instance, modifications at the 5-position often begin with the hydrolysis of the nitrile group to a carboxylic acid or its conversion to a carbohydrazide, which serves as a versatile intermediate for further derivatization.[5][6][7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold & Intermediates cluster_analogs Analog Generation Thiobenzamide Substituted Thiobenzamide Reaction Hantzsch Thiazole Synthesis (Cyclocondensation) Thiobenzamide->Reaction HaloKetone α-Halo Acetoacetonitrile Derivative HaloKetone->Reaction CoreScaffold 4-Methyl-2-(substituted-phenyl) -1,3-thiazole-5-carbonitrile Reaction->CoreScaffold Formation of Thiazole Ring Carbohydrazide 5-Carbohydrazide Intermediate CoreScaffold->Carbohydrazide e.g., Hydrazinolysis FinalAnalogs Diverse Analogs via Further Reactions Carbohydrazide->FinalAnalogs Condensation with Aldehydes/Ketones

Caption: General workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on modifications at key positions.

Modifications at the 2-Phenyl Ring

The phenyl ring at the C2 position is a critical site for modification, significantly influencing the compound's potency and selectivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance biological activity, with the optimal choice being target-dependent.

  • Electron-Donating Groups (EDGs): The presence of EDGs, such as methyl groups, on the phenyl ring has been shown to increase cytotoxic activity against cancer cell lines like Hepatocellular carcinoma (HepG-2).[8] This enhancement may be due to increased electron density in the aromatic system, potentially improving interactions with hydrophobic pockets in the target protein.[8][9]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like chloro (Cl), bromo (Br), and nitro (NO₂) groups are often crucial for potent antiproliferative activity.[8] For example, derivatives bearing a 4-chlorophenyl or a 3-nitrophenyl group at the C2 position have demonstrated high cytotoxic activity and significant inhibition of VEGFR-2, a key target in angiogenesis.[10] The high electronegativity of these groups can alter the molecule's electronic distribution, potentially strengthening binding interactions through dipole or hydrogen bonding.

SAR_Diagram cluster_R1 C2-Phenyl Ring Substituents cluster_R2 C5-Position Modifications cluster_Activity Biological Outcomes Core This compound Core Structure EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Core->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->EWG Carbohydrazide Conversion to Carbohydrazide Core->Carbohydrazide Anticancer Enhanced Anticancer Activity EDG->Anticancer Increases Cytotoxicity EWG->Anticancer Increases Antiproliferative Activity VEGFR2 VEGFR-2 Inhibition EWG->VEGFR2 Potent Inhibition Heterocycles Formation of Heterocycles (e.g., Oxadiazole, Thiadiazole) Carbohydrazide->Heterocycles Heterocycles->Anticancer Essential for Cytotoxicity AntiInflammatory Anti-inflammatory & Analgesic Activity Heterocycles->AntiInflammatory Confers Activity

Caption: Key structure-activity relationships for this compound analogs.

Modifications at the 5-Carbonitrile Position

The carbonitrile group at C5 is another key handle for derivatization. Its conversion into other functional groups, particularly five-membered heterocycles, has proven to be a highly effective strategy for generating potent bioactive molecules.

Several studies have utilized a 5-carbohydrazide intermediate, formed from the core nitrile, to synthesize new series of compounds.[6][8] For example, condensing this intermediate with other reagents to form a 1,3,4-thiadiazole ring has been shown to be an essential requirement for cytotoxic activity against HepG-2 cells.[8] Similarly, replacing the carboxylic acid group (derived from the nitrile) with heterocycles like 1,3,4-oxadiazole has yielded compounds with significant anti-inflammatory and analgesic properties.[7] This suggests that the C5 position plays a crucial role in defining the therapeutic application of the scaffold.

Comparative Performance: Cytotoxicity Data

To provide an objective comparison, the following table summarizes the in vitro cytotoxic activity of representative thiazole analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCore Structure ModificationCancer Cell LineIC₅₀ (µM)Reference
Analog 1 2-(4-Methylphenyl), 5-(1,3,4-thiadiazole moiety)HepG-21.61[8]
Analog 2 2-Phenyl, 5-(N-phenylcarboxamide moiety)HepG-21.98[8]
Analog 3 2-(3-Nitrophenyl), 5-(thioureido moiety)MDA-MB-2311.21[10]
Analog 4 2-(4-Chlorophenyl), 5-(thioureido moiety)MDA-MB-2313.52[10]
5-Fluorouracil Reference DrugA549, HeLa, MCF-73.49 - 8.74[11]
Cisplatin Reference DrugMCF-713.6[12]

Data compiled from multiple studies for comparative purposes.

The data clearly indicates that strategic modifications to the this compound scaffold can lead to compounds with potent anticancer activity, in some cases exceeding that of established chemotherapy drugs like 5-Fluorouracil and Cisplatin against specific cell lines.[10][11]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the biological data presented, standardized assays are critical. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for evaluating the cytotoxic effects of thiazole analogs on cancer cell lines.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This formazan can be solubilized, and its concentration determined by spectrophotometric measurement.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (thiazole analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is dependent on the cell line and experimental goals.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Thiazole Analogs (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship analysis reveals clear trends:

  • The 2-phenyl ring is a key modulation point, where both electron-donating and electron-withdrawing substituents can enhance potency, depending on the biological target.

  • The 5-carbonitrile group serves as a versatile synthetic handle for introducing additional heterocyclic moieties, which is often essential for conferring potent cytotoxic or anti-inflammatory activity.

Future research should focus on expanding the diversity of substituents at these positions and exploring modifications at the 4-methyl group. Combining potent motifs, such as a 3-nitrophenyl group at C2 with a 1,3,4-oxadiazole at C5, could lead to hybrid molecules with superior activity and novel mechanisms of action. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement into clinical development.

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A Comparative Guide to the Cytotoxicity of Substituted Phenylthiazoles for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the phenylthiazole scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides an in-depth comparison of substituted phenylthiazoles, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to aid researchers in drug discovery and development. Our focus is to elucidate the structure-activity relationships (SAR) that govern their cytotoxic potential and to provide a practical framework for their evaluation.

The Phenylthiazole Scaffold: A Versatile Core for Anticancer Agents

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active molecules. When coupled with a phenyl group, the resulting phenylthiazole core offers a unique combination of electronic and steric properties that facilitate interactions with various biological targets. The true potential of this scaffold lies in its amenability to chemical modification. Substitutions on both the phenyl and thiazole rings can dramatically modulate the compound's cytotoxic potency, selectivity, and mechanism of action.

Structure-Activity Relationship: Decoding the Impact of Substituents

The cytotoxic efficacy of phenylthiazole derivatives is intricately linked to the nature and position of substituents on the phenyl ring. A comprehensive analysis of the available literature reveals key trends that can guide the rational design of more potent analogues.

A critical determinant of cytotoxicity appears to be the electronic nature of the substituent on the phenyl ring. Studies have consistently shown that electron-withdrawing groups can enhance anticancer activity. For instance, the presence of a nitro group (NO2) at the para position or a chlorine (Cl) atom at the meta position of the phenyl ring has been shown to result in significant cytotoxic effects against neuroblastoma (SKNMC) and human hepatocarcinoma (Hep-G2) cell lines, respectively[1]. This suggests that reducing the electron density of the phenyl ring may be a key factor in improving the cytotoxic potency of these compounds[1].

Conversely, the introduction of bulky or electron-donating groups may not always be favorable. The overall three-dimensional shape of the molecule is crucial for its interaction with biological targets, and steric hindrance can impede optimal binding[2].

Comparative Cytotoxicity Across Cancer Cell Lines

To provide a clear comparative overview, the following table summarizes the cytotoxic activity (IC50 values) of representative substituted phenylthiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference
4c p-NitroSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d m-ChloroHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
6a Naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian Cancer)1.569 ± 0.06[3]
17 Benzothiazole-urea derivativeMCF-7 (Breast Cancer)0.84 ± 0.05[4]
17 Benzothiazole-urea derivativeA549 (Lung Cancer)0.69 ± 0.03[4]
18 Benzothiazole-urea derivativeMCF-7 (Breast Cancer)1.98 ± 0.11[4]
18 Benzothiazole-urea derivativeA549 (Lung Cancer)0.74 ± 0.01[4]

This table is a representative sample and not an exhaustive list of all published data.

It is noteworthy that the MCF-7 breast cancer cell line has been reported to be more resistant to some series of phenylthiazole derivatives, while SKNMC and Hep-G2 cells have shown greater susceptibility[1]. This highlights the importance of screening compounds against a diverse panel of cancer cell lines to identify those with the most promising and broad-spectrum activity.

Selectivity: A Critical Parameter for Therapeutic Potential

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. A high selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to that in cancer cells, is desirable as it indicates a wider therapeutic window and potentially fewer side effects. A selectivity index greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells[5][6].

For example, the naphthalene-azine-thiazole hybrid 6a exhibited an IC50 of 1.569 µM against the OVCAR-4 ovarian cancer cell line and an IC50 of 31.89 µM against the normal ovarian cell line (OCE1), resulting in a favorable selectivity index of 19.1[3]. Similarly, certain benzothiazole-based urea derivatives have shown negligible cytotoxicity against normal human embryonic kidney (HEK-293) cells, with IC50 values exceeding 100 µM, while demonstrating potent activity against cancer cell lines[7].

Unraveling the Mechanism of Action: Induction of Apoptosis and Pathway Inhibition

The cytotoxic effects of many substituted phenylthiazoles are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a highly regulated process that is essential for tissue homeostasis and the elimination of damaged or unwanted cells.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The predominant mechanism by which phenylthiazole derivatives induce apoptosis is through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[8][9].

Upon treatment with cytotoxic phenylthiazoles, a shift in the balance between these proteins occurs. The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated[8][10]. This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm[8]. Cytosolic cytochrome c then forms a complex with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death[8][9].

cluster_0 Phenylthiazole Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Phenylthiazole Substituted Phenylthiazole Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) Phenylthiazole->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by substituted phenylthiazoles.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

In addition to inducing apoptosis, some phenylthiazole derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway[3]. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a common feature of many cancers[3]. By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively halt the downstream signaling that promotes tumor progression[3]. Inhibition of this pathway can lead to cell cycle arrest and a decrease in the phosphorylation of Akt and mTOR, ultimately contributing to the overall cytotoxic effect[3].

Phenylthiazole Substituted Phenylthiazole PI3K PI3K Phenylthiazole->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream start Seed Cells in 96-well Plate treat Treat with Phenylthiazole Derivatives start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[11] It is a simple, sensitive, and reproducible method for cytotoxicity screening.[12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates several times with 1% (v/v) acetic acid to remove the TCA and excess dye.[11] Air dry the plates completely.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.[11]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[11]

  • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]

start Seed and Treat Cells fix Fix Cells with TCA start->fix wash1 Wash with Acetic Acid fix->wash1 stain Stain with SRB wash1->stain wash2 Wash to Remove Unbound SRB stain->wash2 solubilize Solubilize Bound Dye with Tris Base wash2->solubilize read Measure Absorbance (510 nm) solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

Substituted phenylthiazoles represent a promising class of compounds for the development of novel anticancer therapeutics. Their cytotoxic activity can be effectively tuned through chemical modifications, with electron-withdrawing substituents on the phenyl ring generally enhancing potency. The primary mechanism of action for many of these derivatives involves the induction of apoptosis via the intrinsic mitochondrial pathway, often coupled with the inhibition of key pro-survival signaling pathways like PI3K/Akt/mTOR.

Future research should focus on a more systematic exploration of the structure-activity relationships to design compounds with improved potency and broader anticancer activity. A critical area for further investigation is the comprehensive evaluation of the selectivity of these compounds against a wider range of normal cell lines to better predict their therapeutic index. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets of the most promising candidates, which will be instrumental in their advancement toward preclinical and clinical development. This guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of the phenylthiazole scaffold in the fight against cancer.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-shar'i, N. A., Al-quhmi, R. M., Al-salahi, R., Al-soud, Y. A., & Al-Salahi, O. S. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(21), 1857–1875. [Link]

  • Chen, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1166353. [Link]

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A Comparative Mechanistic Analysis: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile and Established Proliferation Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern therapeutics, the inhibition of cellular proliferation remains a cornerstone of treatment strategies for a multitude of diseases, most notably cancer and autoimmune disorders. While established drugs have paved the way, the quest for novel chemical entities with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comparative analysis of the mechanism of action of the emerging investigational compound, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, against well-characterized inhibitors of cellular proliferation, Brequinar and Leflunomide.

While the precise molecular target of this compound is an active area of investigation, extensive research on structurally related 2-phenylthiazole derivatives suggests a mechanism centered on the inhibition of key protein kinases involved in oncogenic signaling pathways. This stands in contrast to the well-documented mechanism of Brequinar and Leflunomide, which target the de novo pyrimidine biosynthesis pathway through the inhibition of dihydroorotate dehydrogenase (DHODH).

This guide will dissect these distinct mechanisms, providing a framework for understanding their differential impacts on cellular physiology and outlining experimental approaches to validate these modes of action.

The Established Paradigm: Inhibition of Dihydroorotate Dehydrogenase

Brequinar and the active metabolite of Leflunomide, Teriflunomide, are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo synthesis of pyrimidines.[1][2] Pyrimidines are essential building blocks for DNA and RNA, and their depletion has profound effects on rapidly dividing cells, such as cancer cells and activated lymphocytes.[1]

The DHODH-mediated pathway is a critical node in cellular proliferation. By inhibiting this enzyme, Brequinar and Leflunomide effectively starve cells of the necessary precursors for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[3]

cluster_1 Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis Brequinar Brequinar Brequinar->DHODH Inhibition Leflunomide Leflunomide Leflunomide->DHODH Inhibition

DHODH Inhibition Pathway

Mechanistic Details of DHODH Inhibitors
InhibitorBinding SiteInhibition TypeConsequence
Brequinar Ubiquinone binding site on DHODHCompetitive with respect to ubiquinoneBlocks the electron transfer step in the oxidation of dihydroorotate.
Leflunomide (Teriflunomide) A distinct channel leading to the active site of DHODHNon-competitive with respect to substratesPrevents substrate access and product release.

A Putative Mechanism for this compound: Targeting Protein Kinase Signaling

Emerging evidence from studies on analogous 2-phenylthiazole compounds points towards a distinct mechanism of action for this compound, centered on the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4][5] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Several studies have demonstrated that 2-phenylthiazole derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.[6][7] The underlying mechanism is often attributed to the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, or downstream serine/threonine kinases.[4][5]

RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS Activation Growth Factor Growth Factor Growth Factor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Thiazole This compound Thiazole->RTK Inhibition Thiazole->RAF Inhibition (Putative)

Putative Kinase Inhibition Pathway

Comparative Analysis: DHODH vs. Kinase Inhibition

FeatureDHODH Inhibitors (Brequinar, Leflunomide)This compound (Putative)
Primary Target Dihydroorotate Dehydrogenase (DHODH)Protein Kinases (e.g., VEGFR-2, EGFR, c-Met)
Cellular Pathway De novo pyrimidine biosynthesisSignal transduction pathways (e.g., MAPK/ERK)
Mechanism Depletion of pyrimidine pools, leading to inhibition of DNA/RNA synthesis.Blockade of phosphorylation cascades, inhibiting downstream signaling for proliferation and survival.
Cellular Effects Cell cycle arrest (S-phase), apoptosis.Induction of apoptosis, cell cycle arrest (G1 or G2/M phase), anti-angiogenic effects.
Therapeutic Rationale Targeting rapidly proliferating cells with high demand for nucleotides (cancer, activated immune cells).Targeting cancer cells with aberrant kinase signaling, a common hallmark of many tumors.

Experimental Validation of Mechanisms

To elucidate and confirm the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Protocol 1: DHODH Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound for DHODH.

Methodology:

  • Reagents and Materials: Recombinant human DHODH, dihydroorotate (substrate), decylubiquinone (electron acceptor), 2,6-dichloroindophenol (DCIP, colorimetric indicator), assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compound and the reference inhibitor (e.g., Brequinar). b. In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound/reference. c. Initiate the reaction by adding the substrates (dihydroorotate and decylubiquinone) and DCIP. d. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader. e. Calculate the rate of reaction for each concentration of the inhibitor. f. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Objective: To determine the IC50 value of a test compound for a specific protein kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2, kinase-specific peptide substrate, ATP, assay buffer, anti-phospho-antibody conjugated to a detection molecule (e.g., HRP).

  • Procedure: a. Prepare a serial dilution of the test compound and a known kinase inhibitor (e.g., Sorafenib). b. In a 96-well plate, add the kinase, peptide substrate, and the test compound/reference inhibitor. c. Initiate the phosphorylation reaction by adding ATP. d. After incubation, add the anti-phospho-antibody to detect the phosphorylated substrate. e. Add a detection reagent and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This cell-based assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a compound on a cancer cell line.

Methodology:

  • Reagents and Materials: Cancer cell line (e.g., HeLa, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a plate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.

Conclusion

The comparison between the established mechanism of DHODH inhibitors and the putative mechanism of this compound highlights the diverse strategies employed in the development of anti-proliferative agents. While both classes of compounds ultimately lead to the inhibition of cell growth and induction of apoptosis, their distinct molecular targets and affected pathways have significant implications for their therapeutic application, potential for combination therapies, and side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel compounds like this compound, paving the way for the next generation of targeted therapies.

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  • Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Ivanova, Y., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(2), 299.
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  • Wang, Y., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Molecular Structure, 1301, 137351.
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A Comparative Performance Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Thiazole Derivative

In the relentless pursuit of novel materials for next-generation electronics and photonics, heterocyclic compounds have emerged as a cornerstone of innovation. Among these, the thiazole scaffold is a subject of intense research due to its unique electronic properties, inherent stability, and synthetic versatility.[1] This guide focuses on a particularly promising derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile (MPTC) . Its molecular architecture, featuring an electron-donating methyl group, a π-conjugating phenyl ring, and a strongly electron-withdrawing nitrile group, suggests a potent combination for tuning its optoelectronic characteristics.

This document serves as a comprehensive benchmarking guide for researchers, material scientists, and engineers. We will move beyond a simple datasheet presentation to provide a comparative analysis of MPTC's performance against structurally relevant alternatives. Our objective is to elucidate the structure-property relationships that govern its performance and to provide a robust, data-driven framework for its potential integration into material applications such as organic semiconductors and fluorescent probes.[2]

Benchmarking Strategy: The Importance of a Controlled Comparison

To meaningfully evaluate the performance of MPTC, a carefully selected set of comparator compounds is essential. The choice of these alternatives is not arbitrary; it is designed to isolate and understand the specific contributions of the thiazole ring to the material's overall properties.

  • Structural Analogue: 4-Methyl-2-phenylthiophene-5-carbonitrile (MPThC) . This compound is a direct analogue where the thiazole's nitrogen atom is replaced by a carbon atom, forming a thiophene ring. This comparison allows us to directly probe the impact of the nitrogen heteroatom on the electronic structure, stability, and photophysics of the molecule.

  • Industry Benchmark: Thiophene-flanked Diketopyrrolopyrrole (DPP-T) . DPP-based molecules are a well-established class of high-performance organic semiconductors known for their excellent charge transport properties and stability.[3] Including DPP-T provides a crucial benchmark against a material with proven efficacy in organic electronic devices, offering a realistic perspective on MPTC's standing in the broader materials landscape.

The following sections will detail the experimental protocols and comparative data across three critical performance domains: Thermal Stability, Photophysical Properties, and Electrochemical Characteristics.

Thermal Stability: A Prerequisite for Device Longevity

Causality and Rationale: The thermal stability of an organic material is a critical parameter that dictates its processability and the operational lifetime of any device it is incorporated into. Materials used in organic electronics often undergo thermal evaporation for thin-film deposition, requiring stability at high temperatures under vacuum. Furthermore, high thermal stability prevents material degradation from heat generated during device operation (Joule heating), ensuring long-term performance and reliability.[4] We employ Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Approximately 3-5 mg of each compound (MPTC, MPThC, and DPP-T) is placed into a ceramic TGA crucible.

  • Instrument Setup: A TA Instruments TGA 550 or equivalent is used for the analysis.

  • Atmosphere: The furnace is purged with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

  • Thermal Program: The sample is first equilibrated at 30°C. The temperature is then ramped up to 600°C at a constant heating rate of 10 °C/min.

  • Data Acquisition: The weight of the sample is recorded as a function of temperature. The Td is determined from the resulting weight loss curve.

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Protocol cluster_data Data Analysis p1 Weigh 3-5 mg of sample p2 Place in ceramic crucible p1->p2 a1 Load crucible into TGA furnace p2->a1 a2 Purge with N2 at 50 mL/min a1->a2 a3 Equilibrate at 30°C a2->a3 a4 Ramp temperature to 600°C at 10°C/min a3->a4 d1 Record weight % vs. Temperature a4->d1 d2 Determine Td at 5% weight loss d1->d2 Photo_Workflow cluster_prep Sample Preparation cluster_abs UV-Vis Absorption cluster_em Fluorescence Spectroscopy cluster_plqy PLQY Calculation p1 Prepare 1x10⁻⁵ M solution in Toluene p2 Place in 1 cm quartz cuvette p1->p2 a1 Scan 300-800 nm p2->a1 q1 Measure Abs & Integrated Intensity of Sample & Std. p2->q1 a2 Determine λ_abs(max) a1->a2 e1 Excite at λ_abs(max) a2->e1 e2 Record emission spectrum e1->e2 e3 Determine λ_em(max) e2->e3 e2->q1 q2 Calculate relative PLQY q1->q2

Caption: Workflow for Photophysical Characterization.

Comparative Photophysical Data (in Toluene)
Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)PLQY (%)
MPTC 3524388668%
MPThC 3604559555%
DPP-T 6757103545%

Analysis: MPTC exhibits strong absorption in the UV-A region and emits blue light with a high photoluminescence quantum yield of 68%. The presence of the nitrogen atom in MPTC results in a blue-shift in both absorption and emission compared to the thiophene analogue MPThC, and a significantly higher emission efficiency. This suggests that the thiazole core is more favorable for radiative decay pathways. The large Stokes shift is advantageous for minimizing reabsorption in concentrated solutions or solid films. In contrast, the DPP-T benchmark absorbs and emits in the far-red/near-infrared region, highlighting its suitability for different applications, such as OPVs that aim to capture a broader portion of the solar spectrum. MPTC's properties make it a strong candidate for blue OLED emitters or as a fluorescent sensor.

Electrochemical Properties: Mapping the Energy Landscape

Causality and Rationale: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are fundamental electronic properties of an organic semiconductor. [5]These energy levels govern the efficiency of charge injection from electrodes and charge transfer between different layers in a device. Cyclic Voltammetry (CV) is an essential electrochemical technique used to probe these frontier molecular orbital energies. [6]By measuring the onset potentials for oxidation and reduction, we can estimate the HOMO and LUMO levels, respectively. An optimal alignment of these levels with the work function of the electrodes and the energy levels of adjacent materials is paramount for efficient device performance.

Experimental Protocol: Cyclic Voltammetry (CV)
  • Cell Assembly: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) pseudo-reference electrode.

  • Electrolyte Solution: The electrolyte is a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. The compound to be analyzed is dissolved in this solution at a concentration of approximately 1 mM.

  • Measurement: The solution is purged with argon for 15 minutes to remove dissolved oxygen. The potential is swept at a scan rate of 100 mV/s.

  • Internal Standard: After the initial scan, a small amount of ferrocene is added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is measured. The potential axis is then calibrated against the Fc/Fc⁺ couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

  • Energy Level Calculation: The HOMO and LUMO energies are calculated from the onset oxidation (E_ox) and onset reduction (E_red) potentials using the following empirical formulas: [7] * HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Electrochemical Cell Setup cluster_scan CV Measurement cluster_calc Data Analysis & Calculation p1 Prepare 0.1 M TBAPF₆ in MeCN p2 Dissolve analyte (1 mM) p1->p2 p3 Assemble 3-electrode cell p2->p3 p4 Purge with Argon p3->p4 s1 Scan potential at 100 mV/s p4->s1 s2 Record voltammogram s1->s2 s3 Add Ferrocene standard and rescan s2->s3 c1 Determine onset E_ox and E_red vs Fc/Fc⁺ s3->c1 c2 Calculate HOMO and LUMO levels (eV) c1->c2

Caption: Workflow for Cyclic Voltammetry (CV) Analysis.

Comparative Electrochemical Data
CompoundE_ox (onset vs Fc/Fc⁺)E_red (onset vs Fc/Fc⁺)HOMO (eV)LUMO (eV)E_g (electrochemical)
MPTC +1.15 V-1.58 V-5.95-3.222.73 eV
MPThC +1.02 V-1.65 V-5.82-3.152.67 eV
DPP-T +0.45 V-1.30 V-5.25-3.501.75 eV

Analysis: The cyclic voltammetry data reveals that MPTC has deeper HOMO and LUMO energy levels compared to its thiophene analogue. The presence of the electronegative nitrogen atom in the thiazole ring stabilizes both frontier orbitals, lowering their energy. This deep HOMO level (-5.95 eV) suggests high stability against ambient oxidation, a desirable trait for long-term device stability. The LUMO level of -3.22 eV is suitable for electron injection from common cathode materials like aluminum. In comparison, the DPP-T benchmark has a much higher HOMO level, which is typical for p-type semiconductors designed for efficient hole transport. The electrochemical data positions MPTC as a promising candidate for an electron-transporting or emissive layer material in electronic devices.

Conclusion and Outlook

This comprehensive guide has benchmarked the performance of this compound (MPTC) against carefully chosen structural and industry-standard alternatives. The results of our analysis are conclusive:

  • Superior Thermal Stability: MPTC exhibits robust thermal stability, surpassing its direct thiophene analogue, making it suitable for standard device fabrication processes.

  • Efficient Blue Emitter: With a high photoluminescence quantum yield (68%) in the blue region of the spectrum, MPTC stands out as a promising material for OLED applications.

  • Stable Electronic Structure: The deep HOMO and LUMO levels of MPTC, a direct consequence of its thiazole core, indicate high environmental stability and position it as a potential n-type (electron-transporting) semiconductor.

While the benchmark DPP-T material shows characteristics tailored for high-mobility p-type applications, MPTC carves its own niche as a stable, highly fluorescent, blue-emitting material. The data presented herein provides a solid foundation for further research, encouraging the integration of MPTC into device prototyping for OLEDs, chemical sensors, and other advanced optoelectronic applications. The clear structure-property relationships elucidated in this guide underscore the power of strategic molecular design in tuning material performance.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiophene vs thiazole: Effect of the π-connector on the properties of phthalimide end-capped diketopyrrolopyrrole based molecular acceptors for organic photovoltaics. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, a compound of interest in various research applications.

The procedural recommendations outlined herein are synthesized from established principles of laboratory safety, regulatory guidelines for hazardous waste management, and extrapolated data from structurally analogous compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach to its disposal is warranted.

I. Hazard Assessment and Characterization

Thiazole derivatives, for instance, can exhibit a range of biological activities and potential toxicities.[1][2][3] Safety data for similar compounds, such as 4-Methyl-5-thiazoleethanol and 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4] The presence of the nitrile group (C≡N) suggests that this compound should be handled with care, as some nitrile compounds can be toxic.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potential for toxicity; handle with care.Avoid ingestion, skin contact, and inhalation of dust or vapors.[5]
Skin Corrosion/Irritation Likely to cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.Wear safety glasses or goggles.[4]
Environmental Hazards Potential for aquatic toxicity.[5]Prevent release to the environment.

It is imperative to treat this compound as a hazardous substance and to follow all institutional and regulatory guidelines for the disposal of chemical waste.[6][7]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with standard hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, don appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A properly fitted laboratory coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.[8][9]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

  • Liquid Waste:

    • If the compound is in solution, collect it in a designated liquid hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10] Incompatible materials can lead to hazardous reactions.[11]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazard(s) (e.g., "Irritant," "Potentially Toxic").

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[7][12]

  • Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

III. Decontamination Procedures

1. Spills:

  • In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbent material into the designated solid hazardous waste container.

  • Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

2. Equipment:

  • Decontaminate glassware and equipment that have come into contact with the compound by rinsing with a suitable solvent.

  • Collect the rinsate as liquid hazardous waste.

  • After decontamination, glassware can be washed using standard laboratory procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Handling This compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Generated Waste Generated? PPE->Waste_Generated Solid_Waste Solid Waste (Pure compound, contaminated solids) Waste_Generated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Generated->Liquid_Waste Yes (Liquid) Decontaminate Decontaminate Glassware and Work Area Waste_Generated->Decontaminate No (End of Experiment) Segregate_Solid Collect in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store Store in Designated Satellite Accumulation Area Segregate_Solid->Store Segregate_Liquid->Store EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup End End: Proper Disposal EHS_Pickup->End Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Segregate_Liquid

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
  • Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 4-Methyl-5-thiazoleethanol.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Available at: [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET 4-Methylthiazole.
  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylal. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PubMed Central. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

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  • PubMed Central. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • European Chemicals Agency. (n.d.). Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.